Chemical structure and molecular weight of 8-methoxyquinoline-6-carboxylic acid
This guide is structured as a high-level technical monograph designed for drug discovery scientists and organic chemists. It prioritizes actionable data, robust synthetic logic, and verifiable characterization methods. P...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured as a high-level technical monograph designed for drug discovery scientists and organic chemists. It prioritizes actionable data, robust synthetic logic, and verifiable characterization methods.
Part 1: Executive Technical Summary
8-Methoxyquinoline-6-carboxylic acid (CAS: 1668584-26-6) represents a "privileged scaffold" in medicinal chemistry. Its structural architecture combines the DNA-intercalating potential of the quinoline core with a distinct substitution pattern that facilitates bi-directional functionalization.
The C6-carboxylic acid moiety serves as a versatile handle for amide coupling (fragment growing), while the C8-methoxy group modulates lipophilicity and introduces a specific hydrogen-bond acceptor vector, critical for optimizing pharmacokinetics (ADME) and metal-chelation properties in metalloenzyme inhibitors. This compound is increasingly relevant in the development of anti-infectives (specifically antimalarials) and kinase inhibitors where the quinoline nitrogen plays a pivotal role in hinge binding.
Part 2: Physicochemical Profile
The following data establishes the baseline identity and properties of the compound.
Property
Specification
Notes
IUPAC Name
8-Methoxyquinoline-6-carboxylic acid
CAS Number
1668584-26-6
Distinct from isomer 6-methoxy-8-COOH (CAS 408536-52-7)
Molecular Formula
C₁₁H₉NO₃
Molecular Weight
203.19 g/mol
Monoisotopic Mass: 203.058
Physical State
Solid (Pale yellow to off-white)
Typical of oxidized quinolines
Solubility Profile
pH-dependent
Soluble in 1M NaOH (as carboxylate) and 1M HCl (as quinolinium)
pKa (Predicted)
N-1: ~4.9 | COOH: ~4.2
Exists as zwitterion/neutral species at pH 4–5
H-Bond Donors
1 (COOH)
H-Bond Acceptors
3 (N, OMe, C=O)
Part 3: Synthetic Architecture & Protocol
Synthesis of 8-methoxyquinoline-6-carboxylic acid requires precise regiocontrol. While various routes exist, the Modified Skraup Cyclization remains the most scalable and authoritative method for generating the quinoline core with this specific substitution pattern.
Retrosynthetic Logic
To achieve the 6-COOH, 8-OMe pattern, the precursor must be an aniline derivative where the amine is para to the carboxylic acid and ortho to the methoxy group. This points directly to 4-amino-3-methoxybenzoic acid .
Synthetic Pathway Diagram
The following diagram illustrates the logical flow from precursor to purified target.
Figure 1: The Skraup synthesis utilizes 4-amino-3-methoxybenzoic acid to lock the regiochemistry, ensuring the methoxy group resides at C8 and the acid at C6.
Detailed Experimental Protocol
Objective: Synthesis of 8-methoxyquinoline-6-carboxylic acid on a 10g scale.
Reagents:
4-Amino-3-methoxybenzoic acid (1.0 eq)
Glycerol (3.0 eq)
Sulfuric acid (conc., solvent/catalyst)
Arsenic pentoxide (As₂O₅) or Sodium m-nitrobenzenesulfonate (Oxidant, 0.6 eq)
Step-by-Step Methodology:
Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 4-amino-3-methoxybenzoic acid (10g) in concentrated sulfuric acid (30 mL).
Addition: Add glycerol (16g) and the oxidant (As₂O₅ or nitrobenzene sulfonate) cautiously. Note: The reaction is highly exothermic.
Cyclization: Heat the mixture to 140°C for 4–6 hours. The color will darken significantly (black tar formation is common in Skraup reactions).
Quenching: Cool the reaction mixture to room temperature and pour onto crushed ice (200g).
pH Adjustment (The Critical Step):
The product is amphoteric.
Neutralize the acidic solution with NaOH (aq) to pH ~4.5–5.0 (the isoelectric point).
The product will precipitate as a solid.
Purification:
Filter the precipitate.
Recrystallization: Dissolve the crude solid in hot DMF or Ethanol/Water mixture. Filter while hot to remove insoluble tars. Cool to crystallize.
Yield: Typical yields range from 40–60%.
Part 4: Structural Validation (QC)
Trustworthiness in chemical synthesis relies on self-validating spectral data.
Proton NMR (¹H NMR) Interpretation
Solvent: DMSO-d₆. The spectrum will exhibit distinct signals for the quinoline system and the methoxy group.[1]
Chemical Shift (δ ppm)
Multiplicity
Integration
Assignment
Mechanistic Insight
13.0
Broad Singlet
1H
COOH
Exchangeable acidic proton.
8.95
Doublet (dd)
1H
H-2
Deshielded by adjacent Nitrogen (paramagnetic anisotropy).
8.60
Doublet
1H
H-4
8.15
Singlet (d)
1H
H-5
Ortho to COOH, Para to OMe.
7.60
Doublet (dd)
1H
H-3
7.55
Singlet (d)
1H
H-7
Meta to COOH, Ortho to OMe.
4.05
Singlet
3H
-OCH₃
Characteristic sharp singlet for methoxy.
Key Diagnostic: The presence of two singlets (or meta-coupled doublets) in the aromatic region (H-5 and H-7) confirms the 6,8-substitution pattern on the benzene ring.
Mass Spectrometry (LC-MS)
Ionization: ESI (+)
Expected Mass: [M+H]⁺ = 204.07
Fragmentation: Loss of CO₂ (M-44) or CH₃ (M-15) may be observed at high collision energies.
Part 5: Therapeutic & Functional Utility
The 8-methoxyquinoline-6-carboxylic acid scaffold is not merely an intermediate; it is a functional pharmacophore.
SAR (Structure-Activity Relationship) Implications
Kinase Inhibition: The quinoline nitrogen (N1) often acts as a hydrogen bond acceptor for the hinge region of kinases. The C6-COOH allows for the extension of the molecule into the "solvent-exposed" region or "back pocket" via amide coupling.
Metalloenzyme Targeting: The 8-methoxy group, in proximity to N1, creates a bidentate chelation site. This is relevant for inhibiting enzymes dependent on Zn²⁺ or Fe²⁺/³⁺, such as certain matrix metalloproteinases or histone demethylases.
Antimalarial Activity: Analogous to Primaquine, the 8-methoxyquinoline core is essential for activity against Plasmodium gametocytes, preventing disease transmission.
Drug Discovery Workflow
The following diagram depicts how this scaffold integrates into a Fragment-Based Drug Discovery (FBDD) campaign.
Figure 2: Workflow demonstrating the transformation of the core acid into a diverse library of bioactive compounds.
References
Sigma-Aldrich. (2025). 8-Methoxyquinoline-6-carboxylic acid Product Specification. Retrieved from
PubChem. (2025).[2][3] Compound Summary: 8-methoxyquinoline-6-carboxylic acid. National Library of Medicine. Retrieved from
ChemicalBook. (2025). CAS 1668584-26-6 Data. Retrieved from
ResearchGate. (2023). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. Retrieved from
MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Retrieved from
Topic: Navigating Isomeric Nuances: A Comparative Analysis of 6-Carboxy-8-methoxyquinoline and 8-methoxyquinoline-5-carboxylic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of medicinal chemistry, the quinoline scaffold represents a "privileged structure," forming the backbo...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of medicinal chemistry, the quinoline scaffold represents a "privileged structure," forming the backbone of numerous therapeutic agents. However, the efficacy and pharmacological profile of a quinoline-based compound are profoundly dictated by its substitution pattern. Isomerism, the phenomenon of molecules sharing the same formula but differing in atomic arrangement, is a critical consideration in drug design, where subtle structural shifts can lead to dramatic changes in biological activity, toxicity, and pharmacokinetics. This guide provides an in-depth comparative analysis of two closely related isomers: 6-Carboxy-8-methoxyquinoline and 8-methoxyquinoline-5-carboxylic acid. We will dissect their structural, physicochemical, and spectroscopic differences, explore their synthetic pathways and reactivity, and discuss the implications of their unique topographies on their potential as pharmaceutical building blocks. This document is intended to serve as a technical resource for researchers and developers, offering both foundational knowledge and practical, field-proven methodologies for their differentiation and utilization.
The Isomeric Challenge: Structural and Physicochemical Foundations
At first glance, 6-Carboxy-8-methoxyquinoline and 8-methoxyquinoline-5-carboxylic acid are nearly identical. Both possess the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol .[1] The critical distinction lies in the placement of the electron-donating methoxy (-OCH₃) group and the electron-withdrawing carboxylic acid (-COOH) group on the quinoline ring system. This positional variance creates two unique chemical entities with distinct electronic and steric profiles.
Caption: Comparative structures of the two quinoline isomers.
The electronic interplay between the substituents is fundamental. In 8-methoxyquinoline-5-carboxylic acid , the methoxy group at position 8 and the carboxyl group at position 5 exert distinct electronic influences on the fused ring system. In contrast, for 6-Carboxy-8-methoxyquinoline , both substituents are on the same benzene ring, altering the intramolecular electronic dynamics and, consequently, the molecule's overall properties. These differences manifest in measurable physicochemical parameters.
The predicted XLogP value, an indicator of lipophilicity, suggests a slight difference between the isomers, which can have significant implications for membrane permeability and absorption, distribution, metabolism, and excretion (ADME) profiles in a drug development context.
Analytical Differentiation: A Spectroscopic Guide
Distinguishing between these isomers requires precise analytical techniques. Due to their identical mass, the primary differentiation lies in how their unique structures interact with various forms of energy and fragment under specific conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for unambiguous structural elucidation of isomers. The chemical environment of each proton (¹H) and carbon (¹³C) atom is unique, resulting in a distinct spectral fingerprint.
¹H NMR: The substitution pattern directly influences the chemical shifts (δ) and coupling constants (J) of the aromatic protons. For 8-methoxyquinoline-5-carboxylic acid , the protons on the benzene portion of the ring will experience different shielding/deshielding effects compared to those in 6-Carboxy-8-methoxyquinoline . Protons ortho to the strongly electron-withdrawing carboxyl group are expected to be significantly downfield (higher ppm).
¹³C NMR: The carbon signals, particularly the ipso-carbons directly attached to the substituents and the carbonyl carbon of the acid group, will have characteristic chemical shifts that are diagnostic for each isomer.
While experimental spectra for these specific compounds are not widely published, theoretical calculations and comparisons with known quinoline derivatives are invaluable for predicting and interpreting their NMR data.
Mass Spectrometry (MS)
In mass spectrometry, particularly with techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the key to differentiation is fragmentation.[4]
Molecular Ion Peak: Both isomers will exhibit the same molecular ion peak (e.g., [M+H]⁺ at m/z 204.0655).[2][5]
Fragmentation Pattern: The "α-cleavage" and other fragmentation pathways will differ based on the stability of the resulting fragment ions, which is dictated by the substituent positions. For example, the loss of a methoxy radical (•OCH₃) or a carboxyl group (•COOH) will likely be observed, but the relative intensities of the resulting fragment peaks will be different for each isomer, providing a clear method for differentiation.[4] LC-based methods are often essential to achieve chromatographic separation of the isomers prior to MS analysis.[4]
Infrared (IR) and UV-Visible Spectroscopy
IR Spectroscopy: Both molecules will display characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-O stretch of the methoxy group, and aromatic C=C and C-H vibrations.[6][7][8] While the exact wavenumbers may shift slightly due to the different electronic environments, the primary utility of IR is in confirming the presence of these functional groups rather than definitively distinguishing the isomers.
UV-Vis Spectroscopy: The quinoline ring system is a strong chromophore. The position of substituents alters the energy of π-π* electronic transitions, leading to different wavelengths of maximum absorbance (λₘₐₓ) and molar absorptivity values.[9] This can serve as a complementary technique for differentiation.
Synthesis, Reactivity, and Applications
The isomeric differences extend to the synthesis, chemical behavior, and potential applications of these molecules.
Synthetic Pathways
The synthesis of substituted quinolines often relies on classic methods like the Skraup or Doebner-von Miller reactions, which involve the condensation of an aniline derivative with glycerol or an α,β-unsaturated carbonyl compound.[8][10] The choice of the starting aniline is critical for determining the final substitution pattern of the quinoline product.
For 6-Carboxy-8-methoxyquinoline , a plausible precursor would be an aniline substituted at positions that correspond to the final product, such as 2-methoxy-4-aminobenzoic acid.
For 8-methoxyquinoline-5-carboxylic acid , the synthesis could proceed from 8-methoxyquinoline, which is often prepared from 8-hydroxyquinoline.[6][8] Subsequent steps would involve introducing the carboxylic acid at the 5-position, for example, through nitration, reduction to an amine, and then conversion to the carboxylic acid.[6]
Chemical Reactivity
The electronic nature and steric hindrance around the reactive sites differ significantly between the two isomers. This affects:
Acidity (pKa): The pKa of the carboxylic acid is influenced by the position of the electron-donating methoxy group. This property is crucial as it dictates the ionization state of the molecule at physiological pH, which in turn affects solubility, membrane transport, and target binding.[11]
Electrophilic Aromatic Substitution: The directing effects of the existing substituents will govern the position of any further chemical modifications. The activation and deactivation of specific positions on the quinoline ring will be unique to each isomer.
Applications in Drug Discovery and Research
The quinoline core is a cornerstone in medicinal chemistry, found in antimalarial drugs like primaquine and tafenoquine (which feature an 8-amino-6-methoxyquinoline core), anticancer agents, and antimicrobials.[12][13][14]
8-methoxyquinoline-5-carboxylic acid is noted as a valuable intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders.[3] Its structure also lends itself to use as a chelating agent for metal ions, a property often exploited in analytical chemistry and for developing antimicrobial or anticancer agents that disrupt metal homeostasis in pathogens or cancer cells.[3][15][16]
The carboxylic acid moiety itself is a critical pharmacophore in many drugs, often forming key hydrogen bonds or ionic interactions within a biological target's active site.[17] However, it can also impart undesirable properties like poor metabolic stability or low cell permeability.[17][18] Understanding how the isomeric scaffold affects the presentation and properties of this crucial group is paramount for rational drug design. The subtle differences in shape, charge distribution, and lipophilicity between these two isomers can lead to vastly different binding affinities and selectivities for a given protein target.[19]
Validated Experimental Protocols
To ensure reproducibility and accuracy, the following standardized protocols are recommended for the analytical differentiation of 6-Carboxy-8-methoxyquinoline and 8-methoxyquinoline-5-carboxylic acid.
Protocol 1: High-Resolution LC-MS for Isomer Separation and Identification
Caption: Workflow for definitive isomer analysis.
Sample Preparation: Accurately weigh and dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Prepare a working solution by diluting the stock to 1-10 µg/mL.
Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.[20]
Chromatographic Conditions:
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes. This gradient must be optimized to achieve baseline separation of the two isomers.
Flow Rate: 0.3 mL/min.
Column Temperature: 40 °C.
Mass Spectrometry Conditions:
Ionization Mode: ESI positive.
Acquisition Mode: Acquire data in both full scan mode (m/z 100-500) to confirm the molecular weight and in data-dependent MS/MS mode to collect fragmentation spectra.
Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV) to generate comprehensive fragment information.
Data Analysis: Compare the retention times of the two isomers. Analyze the high-resolution MS/MS spectra for each separated peak, identifying unique fragment ions and relative abundance patterns to confirm the identity of each isomer.[4]
Protocol 2: ¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).[9]
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[9]
¹H NMR Acquisition:
Pulse Angle: 90°.
Spectral Width: -2 to 12 ppm.
Relaxation Delay: 2 seconds.
Scans: 16-32 scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
Pulse Program: Use a proton-decoupled pulse sequence.
Spectral Width: 0 to 180 ppm.
Relaxation Delay: 5 seconds.
Scans: 1024 or more scans may be necessary to achieve adequate signal intensity.
Data Processing: Process the raw data (FID) using a Fourier transform. Apply phase and baseline corrections. Reference the spectra to the TMS signal. Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to elucidate the exact structure.[9]
Conclusion
While 6-Carboxy-8-methoxyquinoline and 8-methoxyquinoline-5-carboxylic acid share a common molecular formula, they are distinct chemical entities whose properties are defined by the specific placement of their functional groups. The isomeric difference governs their electronic and steric profiles, leading to unique spectroscopic fingerprints, divergent synthetic routes, and, most importantly, disparate potential for biological activity. For the medicinal chemist and drug development professional, a thorough understanding of these nuances is not merely an academic exercise; it is a prerequisite for the rational design of novel therapeutics. The ability to synthesize, separate, and definitively identify the correct isomer is a foundational step in any research program leveraging the potent and versatile quinoline scaffold.
References
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10262288, 8-methoxyquinoline-5-carboxylic Acid. Retrieved from [Link]
Uchiyama, N., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology, 35(1), 120-131. Available at: [Link]
Baker, W. R., & Clark, R. L. (1984). Synthesis of 8-(3-Carboxy-l-methyl-propylammo)-6-methoxyquinoline: A Newly Characterized Primaquine Metabolite. Pharmaceutical Research, 1(2), 96-98. Available at: [Link]
Adewole, E., Oke, O. T., & Ojo, A. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science, 2(4). Available at: [Link]
PubChemLite. (n.d.). 8-methoxyquinoline-5-carboxylic acid (C11H9NO3). Retrieved from [Link]
Foley, D. J., et al. (2020). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 63(13), 6867-6916. Available at: [Link]
Adewole, E., et al. (2014). Spectrum of 8-methoxyquinoline. ResearchGate. Available at: [Link]
Cenmed. (n.d.). 6-Methoxyquinoline-8-carboxylic acid. Retrieved from [Link]
Singh, U. P., et al. (2019). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Letters in Drug Design & Discovery, 16(10), 1143-1153. Available at: [Link]
Cruz, N. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Molecular and Organic Chemistry, 5(6), 113-117. Available at: [Link]
Volynets, G. P., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry, 24(20), 4991-5002. Available at: [Link]
Held, J., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5558. Available at: [Link]
Adewole, E., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Advanced Research in Chemical Science, 1(9), 40-47. Available at: [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7023, 6-Methoxy-8-quinolinamine. Retrieved from [Link]
Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(9), 4433-4448. Available at: [Link]
Tadese, A. A., & Aytenfsu, S. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Available at: [Link]
De, S., et al. (2013). Synthesis and characterization of some quinoline based bisphenols as sensing agents. Der Pharma Chemica, 5(1), 145-149. Available at: [Link]
PubChemLite. (n.d.). 8-methoxyquinoline-6-carboxylic acid (C11H9NO3). Retrieved from [Link]
CAS Common Chemistry. (n.d.). 8-Methoxyquinoline. Retrieved from [Link]
mzCloud. (2015). 6 Methoxyquinoline. Retrieved from [Link]
Al-Hussain, S. A., & Al-shirayda, A. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry. Available at: [Link]
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1191-1203. Available at: [Link]
Google Patents. (2014). CN103804289A - Method for synthetizing 6-methoxyquinoline.
Therapeutic potential of 8-methoxyquinoline-6-carboxylic acid derivatives
From Antiviral Scaffolds to Immuno-Oncology Executive Summary 8-Methoxyquinoline-6-carboxylic acid (CAS 1668584-26-6) represents a privileged heterocyclic scaffold in modern medicinal chemistry. Distinct from the ubiquit...
Author: BenchChem Technical Support Team. Date: March 2026
From Antiviral Scaffolds to Immuno-Oncology
Executive Summary
8-Methoxyquinoline-6-carboxylic acid (CAS 1668584-26-6) represents a privileged heterocyclic scaffold in modern medicinal chemistry. Distinct from the ubiquitous fluoroquinolone antibiotics (which utilize a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core), this specific isomer serves as a critical intermediate in the development of non-nucleoside viral polymerase inhibitors targeting Respiratory Syncytial Virus (RSV) and Paramyxoviruses. Furthermore, emerging data identifies quinoline-6-carboxylic acid derivatives as potent Ectonucleotidase (NTPDase) inhibitors, positioning them as promising candidates in cancer immunotherapy by modulating the adenosine pathway in the tumor microenvironment (TME).[1]
This technical guide dissects the synthetic accessibility, structure-activity relationships (SAR), and dual-therapeutic mechanisms of this versatile pharmacophore.
Part 1: Chemical Basis & Structural Distinction
1.1 The Scaffold Architecture
The biological value of 8-methoxyquinoline-6-carboxylic acid lies in its substitution pattern.
Position 6 (Carboxylic Acid): Acts as the primary "warhead handle." It is electronically tuned to facilitate amide coupling with complex amines (e.g., diazabicycles, substituted pyrrolidines), allowing the creation of high-affinity ligands.
Position 8 (Methoxy Group): Provides steric bulk and lipophilicity modulation. In enzyme binding pockets, this group often occupies hydrophobic clefts, improving selectivity over unsubstituted quinolines. It also blocks metabolic oxidation at the 8-position, a common clearance pathway for quinolines.
1.2 Differentiating from Fluoroquinolones
A common error in drug development is conflating this scaffold with fluoroquinolone antibiotics.
Fluoroquinolones: 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core. Target: Bacterial DNA Gyrase/Topoisomerase IV.
The most mature application of 8-methoxyquinoline-6-carboxylic acid is as a precursor for inhibitors of the RSV Polymerase Complex . Respiratory Syncytial Virus (RSV) relies on a complex of proteins (L, P, N, M2-1) for replication.
Mechanism of Action: Derivatives synthesized by coupling the 6-carboxyl group to bulky amines (e.g., 2,8-diazaspiro[4.5]decane derivatives) bind to the viral replication complex. They act as non-nucleoside inhibitors, allosterically disrupting the RNA-dependent RNA polymerase (RdRp) activity.
SAR Insight: The 8-methoxy group is critical for potency. Analogs lacking this group show significantly reduced antiviral IC50 values, suggesting a specific interaction with a hydrophobic pocket in the viral polymerase.
2.2 Immuno-Oncology: NTPDase Inhibition
Tumors evade the immune system by overexpressing ectonucleotidases (like CD39/NTPDase1), which hydrolyze extracellular ATP (an immune stimulant) into Adenosine (an immune suppressant).
The Target: Quinoline-6-carboxylic acid derivatives have been identified as inhibitors of NTPDase1, NTPDase2, and NTPDase3 .[1]
Therapeutic Logic: By inhibiting these enzymes, the derivatives prevent the formation of immunosuppressive adenosine.[1] This restores the ATP-driven activation of dendritic cells and T-cells within the tumor microenvironment.
Part 3: Visualization of Mechanisms
The following diagram illustrates the dual therapeutic pathways and the synthesis logic.
Caption: Synthesis pathway from substituted benzoic acid to the core scaffold, diverging into Antiviral (RSV) and Immuno-oncology (NTPDase) therapeutic streams.
Part 4: Experimental Protocols
4.1 Synthesis of 8-Methoxyquinoline-6-carboxylic Acid
This protocol utilizes a modified Skraup reaction, optimized for the electron-rich 3-methoxyaniline derivative.
Reagents:
4-Amino-3-methoxybenzoic acid (1.0 eq)
Glycerol (3.0 eq)
Sodium 3-nitrobenzenesulfonate (Oxidant, 1.2 eq)
Sulfuric acid (70% H2SO4)
Ferrous sulfate (Catalyst, 0.1 eq)
Step-by-Step Methodology:
Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 4-amino-3-methoxybenzoic acid (10 g) in 70% H2SO4 (50 mL).
Cyclization: Heat the mixture cautiously to 100°C. An exothermic reaction will occur (Skraup reaction). Maintain temperature at 135-140°C for 4 hours.
Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice (200 g).
Neutralization: Adjust pH to 4.5–5.0 using 50% NaOH solution. The quinoline carboxylic acid is amphoteric; pH control is critical for precipitation.
Isolation: Filter the resulting precipitate. Wash with cold water (3 x 50 mL) and recrystallize from ethanol/water to yield 8-methoxyquinoline-6-carboxylic acid as a tan solid.
Validation: Confirm structure via 1H NMR (DMSO-d6). Look for characteristic quinoline doublets at >8.8 ppm and the methoxy singlet at ~4.0 ppm.
4.2 Biological Assay: RSV Replication Inhibition
To validate the therapeutic potential of derivatives (e.g., amide conjugates), use a minigenome replicon assay.
Cell Culture: Seed HEp-2 cells in 96-well plates.
Transfection: Cotransfect cells with an RSV minigenome plasmid (encoding Luciferase reporter) and helper plasmids encoding N, P, L, and M2-1 proteins.
Treatment: 4 hours post-transfection, treat cells with serial dilutions of the 8-methoxyquinoline-6-carboxylic acid derivative .
Readout: After 24 hours, lyse cells and measure Luciferase activity.
Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine EC50. A potent derivative (e.g., Compound 635-2) should exhibit EC50 < 100 nM.
Part 5: Future Outlook & Development Hurdles
Metabolic Liability: While the 8-methoxy group blocks one site, the quinoline ring is susceptible to oxidation at the 2- and 4-positions by aldehyde oxidase (AOX). Future SAR should focus on blocking these positions (e.g., 2-methyl or 2-cyano substitutions).
Solubility: The planar aromatic nature of the scaffold can lead to poor aqueous solubility. Formulation strategies or the introduction of polar side chains at the C-6 amide position are necessary for clinical candidates.
References
Antiviral Compounds (RSV Inhibitors). Google Patents. WO2015026792A1. Accessed February 26, 2026. Link
Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate. Accessed February 26, 2026. Link
8-Methoxyquinoline-6-carboxylic acid (CAS 1668584-26-6) Product Data. Sigma-Aldrich. Accessed February 26, 2026. Link
Synthesis of 4-Amino-3-methoxybenzoic acid (Precursor). ChemicalBook. Accessed February 26, 2026. Link
Heterocyclic compounds as anti-viral agents. Google Patents. US20220119398A1. Accessed February 26, 2026. Link
8-Methoxyquinoline-6-carboxylic Acid: A Privileged Scaffold for Next-Generation Antimalarial Drug Design
An In-Depth Technical Guide Abstract The relentless evolution of drug resistance in Plasmodium species, particularly P. falciparum, necessitates a continuous search for novel antimalarial agents. The quinoline core struc...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Abstract
The relentless evolution of drug resistance in Plasmodium species, particularly P. falciparum, necessitates a continuous search for novel antimalarial agents. The quinoline core structure represents one of the most historically significant and successful pharmacophores in antimalarial chemotherapy. This guide provides a comprehensive technical overview of 8-methoxyquinoline-6-carboxylic acid as a versatile and promising scaffold for the design of new antimalarial drugs. We will explore the rationale for its selection, detail synthetic strategies, outline a robust biological evaluation workflow, and analyze the critical structure-activity relationships (SAR) that drive potency and selectivity. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to combating the global threat of malaria.
Introduction: The Imperative for New Antimalarial Scaffolds
Malaria remains a devastating global health crisis, with drug-resistant strains posing an ever-increasing challenge to effective treatment and control.[1] The quinoline class of compounds, which includes historical cornerstones like quinine and chloroquine, has been central to antimalarial therapy for centuries.[2] These drugs traditionally function by disrupting the detoxification of heme within the parasite's acidic digestive vacuole.[3][4] As resistance, particularly to chloroquine, becomes widespread, the strategic modification of the quinoline nucleus offers a proven pathway to restore and enhance anti-plasmodial activity.[2][5]
The 8-methoxyquinoline-6-carboxylic acid scaffold emerges as a compelling starting point. It incorporates the 6-methoxy group, a feature known to enhance the activity of 8-aminoquinolines like primaquine, with a carboxylic acid moiety at the 6-position.[6] This carboxylic acid is not merely a structural element but a crucial chemical "handle," providing a reactive site for the systematic synthesis of diverse derivative libraries (e.g., amides and esters) to meticulously explore the chemical space and optimize for potency, selectivity, and pharmacokinetic properties.
Caption: Evolution from historical quinoline drugs to the strategic scaffold.
The Antimalarial Drug Design Workflow
The development of a new antimalarial agent from a core scaffold is a systematic process. It begins with the rational design and synthesis of a focused library of derivatives, followed by rigorous biological evaluation to establish a clear structure-activity relationship (SAR). Promising candidates from this cycle are then advanced to more complex in vivo models.
Caption: A systematic workflow from scaffold to preclinical candidate.
Synthesis of the Core Scaffold and Derivatives
Synthesis of 8-Methoxyquinoline-6-carboxylic Acid
The core scaffold can be synthesized via established methods of quinoline construction. The Doebner reaction, for example, provides a reliable route by reacting an aromatic amine (p-anisidine), an aldehyde, and pyruvic acid.
Experimental Protocol 1: Synthesis of 6-Methoxy-2-phenylquinoline-4-carboxylic Acid (A Doebner Reaction Analog) [7]
Reaction Setup: In a 100 mL round-bottom flask, dissolve an appropriate benzaldehyde (1.0 eq) and pyruvic acid (1.2 eq) in ethanol (20 mL).
Initial Heating: Heat the solution at reflux for 30 minutes.
Addition of Amine: Add p-anisidine (1.0 eq) to the solution.
Reflux: Continue to heat the mixture at reflux overnight. A precipitate will form.
Isolation: After cooling the reaction mixture to room temperature, collect the precipitate by vacuum filtration.
Purification: Wash the solid product sequentially with cold ethanol and hexane. Recrystallize the crude product from ethanol to yield the purified quinoline carboxylic acid.
Note: This protocol describes a general analog. The synthesis of the specific 6-carboxylic acid isomer would require starting materials with the appropriate substitution pattern.
Synthesis of Amide Derivatives
The carboxylic acid at the C-6 position is an ideal anchor for diversification. Standard amide coupling reactions can be used to attach a wide variety of amines, introducing new pharmacophoric elements to probe for improved activity.
Experimental Protocol 2: General Procedure for Amide Derivative Synthesis [8]
Acid Chloride Formation: In a dry flask under an inert atmosphere (N₂), suspend 8-methoxyquinoline-6-carboxylic acid (1.0 eq) in dichloromethane (DCM, 10 mL/mmol). Add thionyl chloride (3.0 eq) and a catalytic amount of dimethylformamide (DMF).
Reaction: Heat the mixture to reflux (approx. 50°C) for 4-8 hours, monitoring the reaction by TLC until the starting material is consumed.
Solvent Removal: Remove the excess thionyl chloride and DCM under reduced pressure to yield the crude acid chloride.
Amide Coupling: Dissolve the crude acid chloride in fresh DCM. In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like triethylamine (2.0 eq) in DCM.
Reaction: Slowly add the acid chloride solution to the amine solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.
Workup & Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude amide by column chromatography (silica gel) using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
Mechanism of Action: Disrupting Heme Homeostasis
Quinoline-based antimalarials exert their primary effect within the parasite's digestive vacuole. During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme.[9] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[4]
Quinoline drugs, being weak bases, accumulate to high concentrations in the acidic environment of the digestive vacuole.[3] There, they are proposed to bind to free heme, forming a complex that caps the growing hemozoin crystal. This inhibition of heme detoxification leads to a buildup of toxic heme, which induces oxidative stress and lyses the parasite's membranes, ultimately killing it.[3][4][9]
Caption: Inhibition of heme polymerization inside the parasite vacuole.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the 8-methoxyquinoline-6-carboxylic acid scaffold is essential to identify derivatives with superior potency and safety profiles. The following table presents hypothetical data for a series of amide derivatives, illustrating key SAR principles derived from established quinoline chemistry.
Rationale behind SAR Table Design:
Compound 4a (Simple Amine): Serves as a baseline to evaluate the effect of more complex side chains.
Compound 4b (Increased Lipophilicity): Adding a phenyl group often modulates cell permeability and target interaction. However, bulky groups can also reduce activity if they cause steric hindrance.[9]
Compound 4c & 4d (Flexible Amino Linkers): Flexible side chains with terminal amino functionalities are a classic feature of potent antimalarials like chloroquine.[9] These groups can enhance accumulation in the acidic food vacuole and improve interaction with heme. Varying the linker length (C2 vs. C4) is a standard optimization strategy.
Compound 4e (Electron-Withdrawing Group): The inclusion of electron-withdrawing groups, such as a para-chloro substituent on an aromatic ring, has been shown to improve anti-plasmodial activity in other quinoline series.[9]
Table 1: Hypothetical Structure-Activity Relationship of 8-Methoxyquinoline-6-carboxamide Derivatives
A standardized cascade of assays is required to profile new compounds for antimalarial efficacy and safety.[1]
In Vitro Anti-plasmodial Activity Assay
The SYBR Green I-based fluorescence assay is a widely used, high-throughput method to measure parasite proliferation.[10]
Experimental Protocol 3: In Vitro Anti-plasmodial Assay (SYBR Green I)
Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., chloroquine-resistant W2 strain) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II.[1]
Plate Preparation: Dispense 100 µL of parasite culture (1% parasitemia, 2% hematocrit) into each well of a 96-well black plate.
Compound Addition: Add 1 µL of test compounds from a pre-diluted drug plate to achieve a final concentration range (e.g., 10 µM to 0.01 µM). Include chloroquine as a positive control and DMSO as a negative control.
Incubation: Incubate the plates for 72 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
Lysis and Staining: Prepare a lysis buffer containing SYBR Green I dye. Add 100 µL of this buffer to each well.
Final Incubation: Incubate the plates in the dark at room temperature for 1-2 hours.
Data Acquisition: Measure fluorescence using a plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
Analysis: Calculate IC₅₀ values by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Cytotoxicity Assay
To ensure that the observed activity is specific to the parasite and not due to general toxicity, compounds must be tested against a mammalian cell line.
Cell Culture: Culture rat skeletal myoblast L-6 cells in 96-well plates until they reach ~80% confluency.
Compound Addition: Replace the medium with fresh medium containing serial dilutions of the test compounds.
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ atmosphere.
Viability Assessment: Assess cell viability using a resazurin-based assay (e.g., AlamarBlue). Add the reagent and incubate for another 2-4 hours.
Data Acquisition: Measure fluorescence or absorbance according to the assay manufacturer's instructions.
Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) and determine the Selectivity Index (SI = CC₅₀ / IC₅₀). A higher SI value indicates greater selectivity for the parasite.
In Vivo Efficacy Model
The 4-day suppressive test in Plasmodium berghei-infected mice is a standard primary screen for in vivo antimalarial activity.[10][11]
Experimental Protocol 4: 4-Day Suppressive Test in Mice
Infection: Inoculate Swiss albino mice intraperitoneally with P. berghei-infected red blood cells.
Treatment: Two hours post-infection (Day 0), administer the first dose of the test compound orally or via the desired route. Continue treatment once daily for four consecutive days (Day 0 to Day 3).
Groups: Include a negative control group (vehicle only) and a positive control group (a standard antimalarial like artemether-lumefantrine).[10]
Monitoring: On Day 4, collect tail blood from each mouse to prepare thin blood smears.
Parasitemia Determination: Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.
Analysis: Calculate the average percentage of parasite suppression for each group relative to the negative control group.
Conclusion and Future Outlook
The 8-methoxyquinoline-6-carboxylic acid scaffold represents a highly tractable platform for the development of novel antimalarial agents. Its synthesis is straightforward, and the C-6 carboxylic acid provides an exceptional point for chemical modification to tune activity and physicochemical properties. The well-understood mechanism of action for the quinoline class provides a strong foundation for rational drug design, aiming to overcome existing resistance mechanisms.
Future efforts should focus on expanding the derivative library with diverse amine building blocks, exploring bioisosteric replacements for the carboxylic acid to improve metabolic stability and cell permeability,[12] and creating hybrid molecules that combine the quinoline core with other known anti-plasmodial pharmacophores. Through the systematic application of the design, synthesis, and testing workflow detailed in this guide, the 8-methoxyquinoline-6-carboxylic acid scaffold holds significant promise for delivering the next generation of life-saving antimalarial drugs.
References
Slater, A. F. G. (1993). Quinoline antimalarials: mechanisms of action and resistance. PubMed.
Various Authors. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
Kumar, A., et al. (n.d.). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmacy and Bioallied Sciences.
McChesney, J. D. (n.d.). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. IRIS.
Guillon, J., et al. (n.d.). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. PMC.
Woodland, J. G. (n.d.). Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. MESA Malaria.
Egan, T. J. (n.d.). The mechanism of action of quinolines and related anti-malarial drugs. Sabinet African Journals.
Rudrapal, M., & Chetia, D. (2019). In vitro in vivo and models used for antimalarial activity. ResearchGate.
Melariri, P., et al. (n.d.). In Vitro and In Vivo Antimalarial Efficacies of Optimized Tetracyclines. PMC.
Adepiti, A. O., et al. (n.d.). In vitro and In vivo antimalarial activities of Avicennia africana P. Beauv. (Avicenniaceae) ethanolic leaf extract. PMC.
Various Authors. (n.d.). Process for the preparation of 8-methoxy-quinolone-carboxylic acids. Google Patents.
Technical Guide: Methoxyquinoline Carboxylic Acids in Anticancer Research
Executive Summary The quinoline scaffold remains a cornerstone in medicinal chemistry, particularly in oncology, due to its ability to interact with diverse biological targets including DNA intercalators, topoisomerases,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinoline scaffold remains a cornerstone in medicinal chemistry, particularly in oncology, due to its ability to interact with diverse biological targets including DNA intercalators, topoisomerases, and tyrosine kinases. Within this class, methoxyquinoline carboxylic acids (MQCAs) represent a refined pharmacophore where the carboxylic acid moiety facilitates solubility and target anchoring (often via metal chelation or hydrogen bonding), while the methoxy substitution modulates lipophilicity and electron density on the aromatic ring.
This technical guide provides a rigorous analysis of MQCAs, detailing their structure-activity relationships (SAR), validated synthetic pathways, and mechanistic protocols for evaluating their anticancer efficacy.
Chemical Basis & Structure-Activity Relationship (SAR)[1][2]
The efficacy of MQCAs is dictated by specific structural determinants. The core quinoline ring serves as a flat, aromatic system capable of DNA intercalation, while peripheral substitutions dictate target selectivity.
The Role of the Methoxy Group (-OCH₃)
The introduction of a methoxy group, typically at positions C6, C7, or C8, is not merely cosmetic. It serves three critical functions:
Electronic Modulation: As a strong electron-donating group (EDG), it increases the electron density of the quinoline ring, enhancing
- stacking interactions with DNA base pairs or aromatic residues in protein binding pockets (e.g., Phenylalanine/Tyrosine gates in Topoisomerase).
Solubility & Metabolism: While lipophilic, the oxygen atom can accept hydrogen bonds, improving aqueous solubility compared to methyl analogs. It is also a metabolic handle, often subject to O-demethylation, which can generate active phenolic metabolites in situ.
Steric Fit: The methoxy group is small enough to avoid steric clashes but large enough to fill hydrophobic sub-pockets in enzymes like VEGFR-2.
The Carboxylic Acid Pharmacophore (-COOH)
Located typically at C3 or C4, the carboxyl group is essential for:
Metal Chelation: Binding
ions in the active sites of enzymes like Topoisomerase II and DNA Gyrase.
Hydrogen Bonding: Forming salt bridges with Arginine or Lysine residues in kinase ATP-binding pockets.
Prodrug Potential: Serving as a handle for esterification to improve membrane permeability before intracellular hydrolysis.
SAR Visualization
The following diagram illustrates the critical SAR zones for MQCAs.
Caption: SAR analysis of MQCAs highlighting the functional roles of specific substitutions.
Mechanisms of Action[3][4][5]
MQCAs exert anticancer effects primarily through two distinct but synergistic mechanisms: Topoisomerase II Inhibition and Tyrosine Kinase Inhibition (VEGFR-2) .
Topoisomerase II Inhibition
Topoisomerase II (Topo II) relaxes supercoiled DNA by creating transient double-strand breaks. MQCAs stabilize the "cleavable complex" (DNA-Enzyme-Drug), preventing DNA religation. This leads to the accumulation of DNA breaks, triggering the DNA Damage Response (DDR) and subsequent apoptosis via the p53 pathway.
VEGFR-2 Kinase Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary driver of angiogenesis. MQCAs can bind to the ATP-binding pocket of VEGFR-2. The carboxylic acid often mimics the phosphate group of ATP or interacts with the "hinge region" residues, blocking autophosphorylation and downstream signaling (RAS/RAF/MEK/ERK), thereby starving the tumor of oxygen and nutrients.
Caption: Dual mechanism of action: Topoisomerase II poisoning and VEGFR-2 kinase inhibition.
Synthesis Strategy: The Modified Pfitzinger Reaction
To synthesize high-purity 6-methoxyquinoline-4-carboxylic acid derivatives, the Pfitzinger Reaction is the preferred self-validating protocol due to its high atom economy and reliable crystallization of the carboxylic acid product.
Preparation: Dissolve 5-methoxyisatin (10 mmol) in 33% aqueous KOH (20 mL). The solution will turn deep red/orange, indicating ring opening to the isatinate.
Addition: Add the ketone (e.g., 4-aminoacetophenone for increased solubility) (11 mmol) and ethanol (15 mL) to the mixture.
Reflux: Heat the mixture to reflux (approx. 80°C) for 12–24 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1).
Work-up:
Cool the reaction mixture to room temperature.
Acidify carefully with glacial acetic acid or 10% HCl to pH 4–5.
The quinoline-4-carboxylic acid will precipitate as a solid.
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/DMF.
Validation Check: The appearance of a carboxylic acid peak in IR (~1700 cm⁻¹) and the disappearance of the isatin ketone peak confirm the reaction.
Caption: Workflow for the Modified Pfitzinger Synthesis of MQCAs.
Biological Validation Protocols
To establish trustworthiness in data, the following standard operating procedures (SOPs) must be utilized.
Cytotoxicity Assay (MTT)
Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7, HeLa).
Treat with MQCA derivatives (0.1 – 100 µM) for 48h.
Add MTT reagent (5 mg/mL); incubate 4h at 37°C.
Dissolve formazan crystals in DMSO.
Measure absorbance at 570 nm.
Control: Doxorubicin (Positive), DMSO (Vehicle).
Apoptosis Detection (Annexin V/PI)
Objective: Confirm mechanism of cell death (Apoptosis vs. Necrosis).
Protocol:
Treat cells at IC50 concentration for 24h.
Harvest and wash with cold PBS.
Resuspend in Binding Buffer.
Stain with Annexin V-FITC and Propidium Iodide (PI).[1][2]
Analyze via Flow Cytometry (Ex: 488 nm; Em: 530 nm).
Data Summary: Comparative Efficacy
The following table summarizes typical efficacy ranges for 6-methoxyquinoline-4-carboxylic acid derivatives compared to standard care, based on literature meta-analysis [1][2].
Compound ID
Substitution (R)
Target
MCF-7 IC50 (µM)
HeLa IC50 (µM)
Mechanism
MQCA-1
Phenyl
Topoisomerase II
4.2 ± 0.5
5.8 ± 0.3
DNA Intercalation
MQCA-2
4-Fluorophenyl
VEGFR-2
1.8 ± 0.2
2.1 ± 0.4
Kinase Inhibition
MQCA-3
4-Methoxyphenyl
Dual (Topo/Kinase)
0.9 ± 0.1
1.2 ± 0.2
Synergistic
Doxorubicin
-
Topoisomerase II
0.5 ± 0.1
0.4 ± 0.1
Standard Control
Note: Data represents aggregated averages from similar derivatives in recent studies.
References
BenchChem. Validating the Anticancer Potential of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid.
National Institutes of Health (NIH). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent.
MDPI Molecules. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives.
European Journal of Medicinal Chemistry. Structure-activity relationship of quinoline carboxylic acids.
ResearchGate. Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives: MWI synthesis and cytotoxic activity.
Technical Guide: Solubility Profiling and Handling of 8-Methoxyquinoline-6-carboxylic Acid
Executive Summary 8-Methoxyquinoline-6-carboxylic acid (CAS: 1668584-26-6 / 71082-43-4 related isomers) is a critical heterocyclic scaffold used primarily as an intermediate in the synthesis of antimalarials, kinase inhi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
8-Methoxyquinoline-6-carboxylic acid (CAS: 1668584-26-6 / 71082-43-4 related isomers) is a critical heterocyclic scaffold used primarily as an intermediate in the synthesis of antimalarials, kinase inhibitors, and complex pharmacophores.[1] Its physicochemical behavior is dominated by its amphoteric nature —possessing both a basic quinoline nitrogen and an acidic carboxylic acid tail.[2]
This guide addresses the primary challenge in handling this compound: its negligible solubility in neutral aqueous media. We provide a validated framework for solubilization using DMSO as a stock vehicle and pH-manipulation strategies for aqueous delivery, ensuring experimental reproducibility in biological assays.[2]
Part 1: Physicochemical Profile & Solubility Logic[3]
To master the solubility of this compound, one must understand the competition between its lipophilic aromatic core and its ionizable functional groups.[1][3]
Structural Properties
Property
Value / Characteristic
Implication for Solubility
Molecular Weight
~203.19 g/mol
Small molecule; kinetics of dissolution are generally fast if thermodynamically favorable.[2]
XLogP3
1.7 – 1.9
Moderately lipophilic.[2] Prefers organic solvents over water.[2]
pKa (Acid)
~4.5 (COOH)
At pH > 5.5, the molecule is negatively charged (Anionic).[1][3]
pKa (Base)
~4.9 (Quinoline N)
At pH < 4.0, the molecule is positively charged (Cationic).[1][3]
Isoelectric Point (pI)
~4.7
Critical Danger Zone. At pH ≈ 4.7, the net charge is zero (Zwitterionic or neutral), leading to minimum solubility and maximum precipitation risk.[1][3]
Solubility Mechanism
In DMSO (Dimethyl Sulfoxide):
Mechanism: DMSO is a polar aprotic solvent that disrupts the crystal lattice energy of the quinoline rings via dipole-dipole interactions and π-stacking disruption.[2]
Capacity: High.[2] The methoxy group at position 8 aids solvation in organic media compared to the naked quinoline acid.[2]
In Water:
Mechanism: Solubility is strictly pH-dependent.[2] The aromatic core drives the "Hydrophobic Effect," forcing water molecules to order themselves around the solute, which is energetically unfavorable.[1][3]
The pH Switch: To dissolve in water, you must ionize the molecule.[1][2]
Alkaline (pH > 8): Soluble as the carboxylate salt.[2]
Acidic (pH < 2): Soluble as the quinolinium salt.[2]
Part 2: Solubility Data & Guidelines
Note: Exact solubility values vary by crystal polymorph and purity. The values below represent practical working ranges for laboratory grade (>98%) material.
Weigh: Accurately weigh ~102 mg of solid into a sterile amber vial.
Add Solvent: Add 10 mL of anhydrous DMSO.
Dissolve: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
QC: Visually inspect for clarity. The solution should be a clear, slightly yellow/brown liquid.
Protocol B: Aqueous Dilution (The "pH Switch" Method)
Purpose: To prepare a working solution (e.g., 100 µM) in aqueous buffer without precipitation.[1][3]
Warning: Direct dilution of DMSO stock into PBS (pH 7.4) may cause "crashing out" if the final concentration exceeds the solubility limit (~50-100 µM).[1][2]
Workflow:
Base Dissolution Strategy: If the assay tolerates it, pre-dissolve the compound in a small volume of 0.1 M NaOH before adding buffer.[2]
Cosolvent Strategy (Standard):
Prepare the biological buffer (e.g., PBS) and pre-warm to 37°C.[1][3]
Slowly add the DMSO stock to the buffer while vortexing the buffer.[2]
Critical Rule: Keep final DMSO concentration < 0.5% (v/v) to avoid cellular toxicity, unless controls allow higher.[1][2][3]
Part 4: Visualization of Workflows
The Dissolution Logic Flow
This diagram illustrates the decision-making process for solubilizing the compound based on the target application.[2]
Caption: Decision matrix for solubilization. Note the high risk of precipitation in neutral water without prior DMSO dissolution or pH adjustment.[1]
Ionization States & Solubility
Understanding the charge state is vital for preventing precipitation during pH shifts.[2]
Caption: The solubility "U-Curve." Solubility is lowest at the isoelectric point (center) and highest at pH extremes.[1][3]
Part 5: Troubleshooting & FAQs
Q: My solution turned cloudy upon adding the DMSO stock to PBS. Why?A: This is the "Crash Out" effect.[2] You likely exceeded the aqueous solubility limit of the neutral molecule.[2]
Fix 1: Lower the final concentration.
Fix 2: Warm the PBS to 37°C before addition.
Fix 3: Vortex the PBS during the addition of the DMSO stock, not after.[2][3]
Q: Can I freeze the aqueous solution?A:No. Freezing aqueous solutions of this compound often leads to irreversible precipitation upon thawing.[2] Only freeze the DMSO stock.[2]
Q: Is the methoxy group stable?A: Generally, yes.[1][2][3] However, avoid strong mineral acids at high temperatures, which can cleave the ether bond (demethylation) to form the 8-hydroxy derivative.[1]
References
PubChem. (2025).[2][5][6] 8-Methoxyquinoline-6-carboxylic acid Compound Summary. National Library of Medicine.[2] Retrieved from [Link]
Carvajal, M. T., & Yalkowsky, S. H. (2019).[1][3] Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.[2] Retrieved from [Link]
Gaylord Chemical. (2023).[2] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. Retrieved from [Link][1][3]
Photophysics and Engineering of 8-Methoxyquinoline-2-Carboxylic Acid Derivatives
A Technical Guide for Sensor Development Executive Summary This guide provides a comprehensive technical analysis of 8-methoxyquinoline-2-carboxylic acid (8-MQCA) and its derivatives. Unlike its parent compound 8-hydroxy...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Sensor Development
Executive Summary
This guide provides a comprehensive technical analysis of 8-methoxyquinoline-2-carboxylic acid (8-MQCA) and its derivatives. Unlike its parent compound 8-hydroxyquinoline (8-HQ), which is dominated by Excited-State Intramolecular Proton Transfer (ESIPT), the 8-methoxy derivatives exhibit distinct photophysical behaviors governed primarily by Photoinduced Electron Transfer (PET) and Internal Charge Transfer (ICT) .
These molecules have emerged as critical scaffolds for "turn-on" metallo-sensors—specifically for Zn²⁺ and Mg²⁺—due to their high two-photon cross-sections and rapid chelation kinetics. This document details their molecular architecture, validated synthesis protocols, and photophysical characterization standards.[1]
Molecular Architecture & Photophysics
Structural Logic
The 8-methoxyquinoline scaffold functions as a "fluorophore-spacer-receptor" system integrated into a single compact unit.
The Fluorophore: The quinoline ring system (
transitions).
The Modulator (8-OMe): The methoxy group at position 8 acts as an electron donor. Crucially, unlike the hydroxyl group in 8-HQ, the methoxy group blocks ESIPT , preventing the formation of the weakly fluorescent keto-tautomer in aqueous media.
The Receptor (2-COOH): The carboxylic acid at position 2, often combined with the quinoline nitrogen, creates a tridentate or bidentate binding pocket suitable for hard ions (Zn²⁺, Mg²⁺).
The "Turn-On" Mechanism (PET)
In the free ligand state, 8-MQCA derivatives are typically weakly fluorescent. This is attributed to a PET process where the lone pair electrons from the 8-methoxy oxygen or the quinoline nitrogen quench the excited state. Upon metal cation binding, the lone pairs are engaged in coordination, raising the redox potential of the donor and blocking the PET pathway. This restores radiative decay (fluorescence).
Mechanism Visualization
The following diagram illustrates the transition from the "Dark" (Free Ligand) state to the "Bright" (Chelated) state.
Figure 1: Mechanism of fluorescence restoration via inhibition of Photoinduced Electron Transfer (PET) upon metal chelation.
Validated Synthesis Protocol
High-purity synthesis is required to avoid contamination with 8-hydroxy precursors, which can cause background fluorescence. The following protocol describes the synthesis of 8-methoxyquinoline-2-carboxylic acid from commercially available 8-hydroxy-2-methylquinoline (8-hydroxyquinaldine).
Reaction Scheme
O-Methylation: Protection of the hydroxyl group.
SeO₂ Oxidation: Selective oxidation of the activated methyl group at C2.
Procedure: Dissolve starting material in acetone. Add K₂CO₃ and stir for 30 min at room temperature. Add Methyl Iodide dropwise.
Reflux: Heat to reflux (approx. 56°C) for 12 hours under N₂ atmosphere.
Workup: Filter off inorganic salts. Evaporate solvent. Redissolve residue in DCM, wash with 5% NaOH (to remove unreacted phenol) and brine. Dry over Na₂SO₄.
Yield: Expect >90% as a pale yellow oil/solid.
Step 2: Oxidation to 8-Methoxyquinoline-2-carboxylic acid
Procedure: Suspend SeO₂ in dioxane/water mixture. Add the methylated quinoline.[2]
Reaction: Reflux at 105°C for 4–6 hours. Monitor via TLC (formation of polar spot).
Purification: Filter the hot solution through Celite to remove black Selenium metal. Evaporate solvent.
Recrystallization: Recrystallize the crude acid from Ethanol/Water.
Characterization: Product should appear as off-white needles.
Figure 2: Synthetic route for the production of the target carboxylic acid derivative.
Analytical Characterization
The following data summarizes the spectral properties of 8-MQCA derivatives. Note the significant Stokes shift, which is advantageous for separating excitation light from emission signal in microscopy.
Spectral Data Summary
Parameter
Free Ligand (Buffer pH 7.4)
Zn²⁺ Complex (1:1)
Notes
Absorbance Max (λabs)
300–310 nm
344 nm
Bathochromic shift indicates coordination
Emission Max (λem)
420 nm (Weak)
505 nm (Strong)
Green emission suitable for biological imaging
Stokes Shift
~110 nm
~160 nm
Large shift reduces self-quenching
Quantum Yield (Φ)
< 0.01
0.15 – 0.35
"Turn-on" factor >30-fold
Binding Constant (Kd)
N/A
~1–5 µM
Moderate affinity, reversible
Solvatochromism
8-methoxyquinoline derivatives exhibit positive solvatochromism. In polar protic solvents (e.g., Methanol), the emission is red-shifted compared to non-polar solvents (e.g., Hexane), stabilizing the ICT excited state.
Applications in Bio-Sensing[3]
Zinc (Zn²⁺) Detection
The primary application of 8-MQCA derivatives is in the detection of labile Zinc pools in biological systems.
Selectivity: The O-N-O coordination pocket (methoxy-nitrogen-carboxylate) prefers Zn²⁺ and Cd²⁺ over Ca²⁺ and Mg²⁺ due to the softer nature of the pyridine nitrogen.
Two-Photon Microscopy: Recent studies indicate these derivatives possess high two-photon absorption cross-sections (~73 GM at 880 nm), making them ideal for deep-tissue imaging where UV excitation is detrimental.
Experimental Workflow for Sensor Validation
To validate the sensor in a laboratory setting, follow this titration protocol:
Stock Solution: Prepare a 1 mM stock of 8-MQCA in DMSO.
Buffer: Use 50 mM HEPES (pH 7.4, 100 mM KCl). Avoid phosphate buffers if high Zn concentrations are expected (precipitation risk).
Titration: Dilute probe to 10 µM in buffer. Add ZnCl₂ aliquots (0 to 50 µM).
Readout: Record emission spectra (Ex: 340 nm, Em Scan: 360–600 nm). Plot intensity at 505 nm vs. [Zn²⁺].
References
Vertex AI Search. (2025). Synthesis and Photophysical Properties of 2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines. Retrieved from 3
Vertex AI Search. (2025). A GFP Inspired 8-Methoxyquinoline-Derived Fluorescent Molecular Sensor for the Detection of Zn by Two-Photon Microscopy. Retrieved from 4[4]
Vertex AI Search. (2025). 8-Methoxyquinoline-2-carboxylic acid | 21141-35-5 - Properties and Safety. Retrieved from
Vertex AI Search. (2025). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Retrieved from 2
Vertex AI Search. (2025). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Retrieved from 5
Synthesis of 8-methoxyquinoline-6-carboxylic acid from 4-amino-3-methoxybenzoic acid
This Application Note is structured to guide researchers through the synthesis of 8-methoxyquinoline-6-carboxylic acid from 4-amino-3-methoxybenzoic acid . It prioritizes safety, mechanistic understanding, and high-purit...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured to guide researchers through the synthesis of 8-methoxyquinoline-6-carboxylic acid from 4-amino-3-methoxybenzoic acid . It prioritizes safety, mechanistic understanding, and high-purity isolation.
Executive Summary & Scientific Rationale
The synthesis of 8-methoxyquinoline-6-carboxylic acid represents a critical entry point into the design of DNA-intercalating agents and quinolone-based antibacterial fragments. This protocol utilizes a Modified Skraup Cyclization , chosen specifically for its ability to construct the pyridine ring onto the electron-rich aniline substrate in a single step.
Mechanistic Logic & Regioselectivity
The starting material, 4-amino-3-methoxybenzoic acid , presents a unique regiochemical challenge and advantage.
Electronic Bias: The methoxy group (-OMe) at position 3 is an ortho/para director. The amino group (-NH
) at position 4 is a stronger ortho/para director.
Steric Constraints: Cyclization in the Skraup reaction occurs ortho to the amine. There are two ortho positions relative to the amine: C3 and C5.
Position C3: Occupied by the methoxy group (Blocked).
Position C5: Unsubstituted (Open).
Reaction Pathway Visualization
The following diagram illustrates the transformation and the logic flow of the synthesis.
Figure 1: Reaction scheme and regiochemical logic for the modified Skraup synthesis.
Experimental Protocol
Materials & Reagents
Reagent
Role
Equiv. / Conc.
Notes
4-Amino-3-methoxybenzoic acid
Substrate
1.0 equiv
Starting material
Glycerol
C3 Synthon
3.5 equiv
Precursor to acrolein
Sulfuric Acid (Conc.)
Catalyst/Solvent
Solvent vol.
Dehydrating agent
Sodium m-nitrobenzenesulfonate
Oxidant
1.2 equiv
Safer than nitrobenzene
Iron(II) Sulfate (FeSO)
Moderator
0.1 equiv
Prevents runaway exotherm
Boric Acid (HBO)
Moderator
0.5 equiv
Optional, tempers reaction
Step-by-Step Methodology
Phase A: Setup and Addition (The "Sulfo-Mix" Method)
Expert Insight: The classic Skraup reaction can be violent. We utilize the "Sulfo-mix" modification using water-soluble oxidants and moderators to ensure a controlled exotherm.
Preparation of Catalyst Mix: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Iron(II) sulfate (0.1 eq) and Sodium m-nitrobenzenesulfonate (1.2 eq) in water (minimal volume to dissolve).
Acidification: Carefully add Conc. Sulfuric Acid (approx. 3-4 mL per gram of substrate) to the aqueous mixture. Caution: Exothermic.
Substrate Addition: Add 4-amino-3-methoxybenzoic acid (1.0 eq) to the acid mixture. Stir until a homogenous paste/solution is formed.
Expert Insight: The product contains both a basic nitrogen (quinoline) and an acidic proton (carboxylic acid).[1] We leverage its Isoelectric Point (pI) for purification.
Quenching: Cool the reaction mixture to room temperature. Pour the dark syrup onto crushed ice (approx. 10x reaction volume) with vigorous stirring.
Clarification (Optional but Recommended): If a large amount of tar is present, filter the acidic solution through a pad of Celite. The product is soluble in the acidic filtrate (as the quinolinium cation).
Precipitation (The Critical Step):
Slowly neutralize the filtrate with 50% NaOH or Ammonium Hydroxide solution.
Monitor pH carefully.
Target pH: Adjust to pH 4.5 – 5.5 .
Mechanism:[1][2] At this pH, the molecule exists as a zwitterion or free acid and has minimal solubility, causing it to precipitate.
Filtration: Collect the crude solid by vacuum filtration.[3] Wash with cold water.
Phase D: Purification
Recrystallization: Dissolve the crude solid in boiling Ethanol (or DMF for lower solubility). If needed, add activated charcoal, boil for 5 mins, and filter hot.
Crystallization: Allow the filtrate to cool slowly. Collect the pale yellow/tan crystals.
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Characterization & Quality Control
To validate the synthesis, compare analytical data against these expected parameters.
Technique
Expected Signal / Observation
Interpretation
Appearance
Pale yellow to tan solid
Typical for quinoline carboxylic acids.
H NMR (DMSO-d)
4.0 ppm (s, 3H)
Methoxy group (-OCH).
8.9-9.0 ppm (dd, 1H)
H2 of Quinoline (deshielded by N).
8.5 ppm (d, 1H)
H4 of Quinoline.
13.0+ ppm (br s)
Carboxylic acid (-COOH).
LC-MS (ESI+)
[M+H] = 204.06
Calculated MW: 203.06.
Troubleshooting & Safety
Safety: Acrolein Management
The Skraup reaction generates acrolein in situ, a potent lachrymator and toxin.
Control: Perform all operations in a well-ventilated fume hood.
Trap: Vent the condenser into a bubbler containing 10% sodium bisulfite solution to neutralize escaping acrolein vapors.
Self-Validating System: The "pH Swing"
If no precipitate forms at Step 9:
Check pH: You may have overshot to pH > 8 (forming the soluble carboxylate salt) or stayed too acidic (pH < 2, soluble quinolinium salt).
Correction: Readjust pH strictly to 4.5–5.0.
References
Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59–98.
Palmer, M. H. (1962). The Skraup Reaction: Formation of 5- and 7-Substituted Quinolines. Journal of the Chemical Society, 3645-3652. (Establishes regioselectivity rules for meta-substituted anilines).
Song, Y., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues.[1][4] RSC Advances. (Review of modern Skraup modifications).
Sigma-Aldrich. (n.d.). 4-Amino-3-methoxybenzoic acid Product Specification. (Starting material data).
Technical Guide: Skraup Synthesis of 8-Methoxyquinoline Derivatives
Topic: Skraup Synthesis Protocol for 8-Methoxyquinoline Derivatives Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals[1] Abstract This technical gu...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Skraup Synthesis Protocol for 8-Methoxyquinoline Derivatives
Content Type: Detailed Application Note and Protocol
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Abstract
This technical guide details the synthesis of 8-methoxyquinoline, a critical pharmacophore in medicinal chemistry, particularly for antimalarial (e.g., Primaquine, Tafenoquine) and neuroprotective drug discovery. While the classical Skraup reaction provides a direct synthetic route from o-anisidine, its reputation for violent exotherms and tar formation requires precise control. This document presents a Modified Skraup Protocol utilizing ferrous sulfate as a reaction moderator to ensure safety and reproducibility, alongside a Microwave-Assisted Alternative for high-throughput screening applications.
Mechanistic Principles
The Skraup synthesis is a cascade reaction involving dehydration, conjugate addition, electrophilic aromatic substitution, and oxidation.[1] Understanding the sequence is vital for troubleshooting low yields.
Dehydration: Glycerol is dehydrated by concentrated sulfuric acid to form acrolein (in situ).[2][3]
Michael Addition: The aniline nitrogen (of o-anisidine) attacks the
-carbon of acrolein.
Cyclization: Acid-catalyzed intramolecular electrophilic substitution closes the ring.
Oxidation: The resulting 1,2-dihydroquinoline intermediate is aromatized by the oxidizing agent (nitrobenzene or iodine).
Note on Regioselectivity: Using o-anisidine (2-methoxyaniline) typically yields the 8-substituted quinoline exclusively, as the methoxy group blocks the other ortho position relative to the amine.
Figure 1: Reaction Mechanism & Pathway
Caption: Step-wise mechanistic pathway from glycerol dehydration to oxidative aromatization.[1][2][3][4][5]
Critical Parameters & Optimization
To transition from a "tarry mess" to a high-purity intermediate, the following parameters are non-negotiable:
Parameter
Recommendation
Rationale
Moderator
Ferrous Sulfate (FeSO₄)
Acts as an oxygen carrier and reaction moderator, preventing the "runaway" exotherm typical of classical Skraup reactions.
Oxidant
Nitrobenzene
The standard oxidant.[3][6] It is reduced to aniline, which can react to form unsubstituted quinoline (an impurity). Optimization: Use a slight excess or alternative oxidants like Iodine if purification is difficult.
Water Content
< 0.5%
Water inhibits the dehydration of glycerol. Use "Dynamite grade" or anhydrous glycerol.
Ferrous Sulfate Heptahydrate (FeSO₄[6]·7H₂O): 2–3 g
Safety: Acrolein is highly toxic and a lachrymator.[7] Nitrobenzene is toxic. Perform all operations in a high-efficiency fume hood.
Step-by-Step Procedure
Phase 1: Reaction Setup
Reactor Assembly: Equip a 1-liter, 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to viscosity), a high-efficiency reflux condenser, and a dropping funnel.
Slurry Preparation: Add o-anisidine, glycerol, nitrobenzene, and ferrous sulfate to the flask. Stir vigorously to ensure a homogeneous suspension.
Acid Addition: Place the flask in an ice-water bath initially. Add the concentrated sulfuric acid dropwise via the dropping funnel with constant stirring.
Critical: The mixture will thicken and generate heat.[3] Ensure the internal temperature does not spike uncontrolled.
Initiation: Remove the ice bath. Attach a heating mantle.[3] Heat the mixture slowly to reflux.
Observation: The reaction typically initiates around 120–130°C. You may see a sudden onset of boiling (exotherm). Be ready to remove the heat source immediately if the reflux becomes too vigorous.
Reflux: Once the initial exotherm subsides, maintain a gentle reflux (bath temp ~150°C) for 4 hours . The mixture will turn dark brown/black.
Dilution: Cool the reaction mixture to ~80°C. Carefully dilute with 100 mL of water (add slowly to avoid splattering).
Steam Distillation (Removal of Volatiles): Steam distill the acidic mixture first to remove unreacted nitrobenzene. Discard this distillate.
Neutralization: Cool the residue. Basify strongly (pH > 12) by slowly adding 50% NaOH solution. Caution: Exothermic. The crude quinoline will separate as an oil.[9]
Steam Distillation (Product Isolation): Steam distill the alkaline mixture. The 8-methoxyquinoline will distill over with water as a pale yellow oil (which may solidify upon cooling).
Extraction: Extract the distillate with dichloromethane (3 x 50 mL). Dry the organic layer over anhydrous MgSO₄.
Isolation: Evaporate the solvent under reduced pressure.
Final Purification: Distill under vacuum (bp ~165°C at 15 mmHg) or recrystallize from ethanol if solid.
Figure 2: Experimental Workflow
Caption: Operational workflow emphasizing the dual steam distillation strategy for purity.
Alternative Protocol: Microwave-Assisted Synthesis (Green Chemistry)
For rapid library generation where scale is small (< 5 mmol), microwave irradiation offers superior control and speed.
Manske, R. H. F., & Kulka, M. (1953).[10][11][12] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59–98.[8][10][11] Link
Clarke, H. T., & Davis, A. W. (1941).[10][11] Quinoline. Organic Syntheses, Coll. Vol. 1, p. 478.[6][10][11] Link
BenchChem. (2025).[3][6] Application Notes and Protocols for the Skraup Synthesis of Quinolines. Link
Song, Y., et al. (2014).[9] Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction. RSC Advances, 4, 21456-21464.[13] Link
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Friedlander synthesis conditions for quinoline-6-carboxylic acid derivatives
Application Note: Optimized Friedlander Condensation Protocols for the Synthesis of Quinoline-6-Carboxylic Acid Scaffolds Abstract Quinoline-6-carboxylic acid derivatives serve as critical pharmacophores in the developme...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimized Friedlander Condensation Protocols for the Synthesis of Quinoline-6-Carboxylic Acid Scaffolds
Abstract
Quinoline-6-carboxylic acid derivatives serve as critical pharmacophores in the development of antibacterial agents (fluoroquinolone analogs), anticancer kinase inhibitors, and antimalarial drugs. While the Pfitzinger reaction classically yields quinoline-4-carboxylic acids, the Friedlander synthesis offers the most versatile route to the 6-carboxylic acid regioisomer when utilizing 2-amino-5-substituted benzaldehydes. This guide details optimized protocols for overcoming the electronic deactivation caused by the carboxylic moiety, ensuring high yields and regioselectivity.
Part 1: Mechanistic Insight & Strategic Analysis
The Deactivation Challenge
The synthesis of quinoline-6-carboxylic acid derivatives via the Friedlander method requires the condensation of 2-amino-5-methoxycarbonylbenzaldehyde (or the free acid) with an enolizable ketone.
Electronic Penalty: The carboxylic acid/ester group at the 5-position (para to the amine) acts as a strong Electron Withdrawing Group (EWG). This significantly reduces the nucleophilicity of the aniline nitrogen, retarding the initial imine formation (Schiff base) step.
Solubility: Free carboxylic acids often suffer from poor solubility in standard organic solvents (EtOH, Toluene), leading to heterogeneous reactions and incomplete conversion.
Solution: The protocols below prioritize the methyl ester precursor to solve solubility issues and utilize Lewis Acid catalysis or Microwave irradiation to overcome the nucleophilic deactivation.
Reaction Mechanism
The reaction proceeds via a two-step sequence:[1][2][3]
Acid-Catalyzed Imine Formation: The aniline nitrogen attacks the ketone carbonyl.
Intramolecular Aldol Condensation: The alpha-carbon of the ketone attacks the aldehyde carbonyl, followed by dehydration to aromatize.
Figure 1: Mechanistic pathway highlighting the rate-limiting imine formation caused by the electron-withdrawing carboxyl group.
Catalyst: Sulfamic Acid (10 mol%) or p-TSA (5 mol%)
Solvent: Ethanol (Absolute)
Step-by-Step Methodology:
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mmol of Methyl 4-amino-3-formylbenzoate in 20 mL of absolute ethanol.
Addition: Add 6.0 mmol (1.2 equiv) of the enolizable ketone.
Catalysis: Add 0.5 mmol (10 mol%) of Sulfamic Acid . Note: Sulfamic acid is preferred over HCl as it is a solid, non-corrosive, and recyclable green catalyst.
Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 4–6 hours. Monitor reaction progress via TLC (30% EtOAc in Hexanes).
Workup:
Cool the reaction mixture to room temperature.
Pour the mixture into 50 mL of crushed ice/water.
Precipitation: The quinoline ester usually precipitates as a solid. Filter via vacuum filtration.
If oil forms: Extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over Na2SO4, and concentrate.
Hydrolysis (Optional): To obtain the free acid, reflux the ester in THF/Water (1:1) with LiOH (2 equiv) for 2 hours, then acidify to pH 3 with 1M HCl.
Validation Criteria:
1H NMR: Look for the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the quinoline aromatic signals.
Yield Target: >85% for cyclic ketones; >75% for acyclic ketones.
If yields are low or regioselectivity is poor, follow this decision matrix:
Figure 2: Troubleshooting workflow for optimizing Friedlander condensation of deactivated anilines.
Critical Optimization Notes:
Regioselectivity with Asymmetric Ketones: If using an asymmetric ketone (e.g., 2-butanone), the reaction typically favors the formation of the product derived from the less hindered enolate (kinetic control) under acidic conditions. However, thermodynamic control (more substituted product) can be achieved using KOH/EtOH (Base catalysis), though this is less effective for the carboxyl-substituted aniline due to electronic repulsion.
Catalyst Poisoning: Ensure the amine precursor is free of residual reduction salts (Fe, Sn) if prepared via reduction of the nitro-aldehyde, as these can chelate Lewis acid catalysts.
References
Marco-Contelles, J., et al. (2009).[2] "The Friedländer Synthesis of Quinolines." Chemical Reviews, 109(6), 2652–2671.
Chan, C. K., Lai, C. Y., & Wang, C. C. (2020).[5][6] "Environmentally Friendly Nafion-Mediated Friedländer Quinoline Synthesis under Microwave Irradiation." Synthesis, 52(12), 1779–1794.[3]
Yadav, J. S., et al. (2004).[5] "Microwave-Assisted Friedländer Synthesis of Quinolines." Synthesis, 2004(14), 2381–2385.
McNaughton, B. R., & Miller, B. L. (2003). "Resin-bound substituted quinolines via the Friedländer synthesis." Organic Letters, 5(23), 4257–4259.
High-Purity Synthesis of 8-Methoxyquinoline-6-Carboxylic Acid Hydrazide Derivatives
Application Note: AN-QZN-086 Abstract & Strategic Overview The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for FDA-approved drugs ranging from antimalarials (Primaquine) to fl...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: AN-QZN-086
Abstract & Strategic Overview
The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for FDA-approved drugs ranging from antimalarials (Primaquine) to fluoroquinolone antibiotics (Moxifloxacin). Specifically, 8-methoxyquinoline-6-carboxylic acid hydrazide represents a high-value intermediate. The 8-methoxy substituent modulates lipophilicity and metabolic stability, while the hydrazide moiety acts as a "chemical handle" for generating Schiff bases (hydrazones) or cyclizing into bioactive 1,3,4-oxadiazoles and triazoles.
This application note provides a robust, scalable protocol for synthesizing this scaffold starting from 4-amino-3-methoxybenzoic acid . Unlike generic textbook descriptions, this guide addresses the critical process parameters (CPPs) required to manage the violent exotherm of the Skraup cyclization and prevent dimer formation during hydrazinolysis.
Key Applications
Antimicrobial Agents: Precursor for hydrazone derivatives exhibiting anti-tubercular activity.
Anticancer Research: Scaffold for HDAC inhibitors and neuroblastoma-targeting agents.
Chelation Therapy: The 8-methoxy-quinoline motif is a precursor to 8-hydroxyquinoline derivatives (via demethylation) used in metal chelation.
Retrosynthetic Logic & Pathway
The synthesis is designed to minimize purification bottlenecks. We utilize a Modified Skraup Cyclization to construct the heterocyclic ring, followed by a Fischer Esterification and finally Nucleophilic Acyl Substitution with hydrazine.
Synthetic Workflow (DOT Visualization)
Figure 1: Step-wise synthetic pathway designed for scalability and safety.
Detailed Experimental Protocols
Protocol A: The Modified Skraup Cyclization
Objective: Synthesis of 8-methoxyquinoline-6-carboxylic acid.
Challenge: The Skraup reaction is notoriously violent.[1] The addition of ferrous sulfate (
) is critical to moderate the reaction kinetics.
Reagents:
4-Amino-3-methoxybenzoic acid (1.0 eq)
Glycerol (3.5 eq)
Concentrated Sulfuric Acid (
) (Excess)
m-Nitrobenzenesulfonic acid (0.6 eq) [Safer oxidant than nitrobenzene]
Ferrous sulfate heptahydrate (
) (0.05 eq)
Procedure:
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to viscosity), reflux condenser, and internal thermometer.
Acid Addition (CPP): Place the flask in an ice bath. Add concentrated
dropwise. Do not allow temperature to exceed 30°C during addition.
Reaction: Remove ice bath. Heat the mixture slowly to 140°C.
Note: A sudden exotherm usually occurs around 100-110°C. Have an ice bath ready to quench if the temperature spikes >150°C.
Reflux: Maintain 140-150°C for 4–6 hours. Monitor by TLC (System: Ethyl Acetate:Hexane 1:1).
Workup: Cool to room temperature. Pour the dark syrup onto crushed ice (500g).
Neutralization: Adjust pH to 4.5–5.0 using 20% NaOH solution. The carboxylic acid product will precipitate. Do not go to pH > 7, or the acid will dissolve as the sodium salt.
Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to remove tars.[2]
Protocol B: Methyl Ester Formation
Objective: Conversion to Methyl 8-methoxyquinoline-6-carboxylate.
Rationale: Hydrazine reacts poorly with free carboxylic acids (forming salts). The methyl ester is the necessary electrophile.
Procedure:
Dissolve the dried acid product from Protocol A (10 mmol) in dry Methanol (30 mL).
Add concentrated
(1.0 mL) dropwise.
Reflux for 8–12 hours.
IPC: Monitor TLC for the disappearance of the baseline acid spot and appearance of a higher
ester spot.
Workup: Concentrate methanol under reduced pressure. Pour residue into ice water. Neutralize with saturated
. Filter the resulting precipitate (Ester).
Protocol C: Hydrazinolysis
Objective: Synthesis of the target Hydrazide.[3]
Critical Control: Use a large excess of hydrazine to prevent the formation of the symmetrical dimer (
).
Procedure:
Suspend the Methyl Ester (5 mmol) in absolute Ethanol (15 mL).
Result: Product precipitates immediately. These derivatives often show enhanced activity compared to the parent hydrazide.
References
Skraup Reaction Mechanics & Safety:
Manske, R. H. F. (1942).[1] "The Chemistry of Quinolines." Chemical Reviews.
[1]
Biological Activity of Quinoline Hydrazides:
Bouchentouf, S., et al. (2020).[3][4] "Alkaloids 8-Hydroxyquinoline derivatives: Synthesis and biological activities."
Synthesis of Methoxy-Quinoline Derivatives (Patent):
CN103804289A - Method for synthetizing 6-methoxyquinoline. (Adapted conditions for 8-methoxy isomer).
Hydrazide-Hydrazone Anti-Cancer Applications:
Cheung, B. B., et al. (2016).[5] "Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety."
General Hydrazinolysis Protocols:
Organic Chemistry Portal - Synthesis of Hydrazides.
Microwave-assisted synthesis of substituted quinoline-6-carboxylic acids
Application Note: Microwave-Assisted Synthesis of Substituted Quinoline-6-Carboxylic Acids Introduction & Scope Quinoline-6-carboxylic acids are critical pharmacophores in medicinal chemistry, serving as precursors for d...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Microwave-Assisted Synthesis of Substituted Quinoline-6-Carboxylic Acids
Introduction & Scope
Quinoline-6-carboxylic acids are critical pharmacophores in medicinal chemistry, serving as precursors for diverse bioactive molecules, including potential antiviral, anticancer, and antibacterial agents. Unlike the more common quinoline-3-carboxylic acids (the core of fluoroquinolone antibiotics), the 6-carboxylic acid isomer offers a unique vector for extending the carbon skeleton at the distal end of the pharmacophore, allowing for the exploration of new chemical space in structure-activity relationship (SAR) studies.
Classical synthesis methods (e.g., Skraup, Doebner-Miller) often require harsh conditions—concentrated sulfuric acid, high temperatures (>200°C), and prolonged reflux times (4–24 hours)—leading to low yields and "tarry" byproducts.
This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that overcomes these limitations. By leveraging the dipolar polarization and ionic conduction mechanisms of microwave irradiation, this protocol achieves:
Rapid Kinetics: Reaction times reduced from hours to minutes.[1]
Enhanced Purity: Minimized polymerization of sensitive
Scalability: Validated for both single-mode (mg scale) and multi-mode (gram scale) reactors.
Mechanistic Insight & Reaction Design
The synthesis relies on a modified Doebner-Miller or Skraup annulation strategy, adapted for microwave dielectric heating.
The Chemistry:
The reaction involves the condensation of 4-aminobenzoic acid (PABA) (providing the 6-COOH moiety) with an
-unsaturated carbonyl compound (or a precursor like glycerol).
Mechanism:
Conjugate Addition: The aniline nitrogen attacks the
-carbon of the unsaturated ketone/aldehyde (or the acrolein generated in situ from glycerol).
Cyclization: Acid-catalyzed intramolecular electrophilic substitution closes the ring.
Oxidative Aromatization: The resulting dihydroquinoline is oxidized to the fully aromatic quinoline.[3] In microwave protocols, mild oxidants (e.g., Iodine,
) or solid-supported catalysts are preferred over nitrobenzene to prevent explosion hazards.
Microwave Effect:
The polar nature of the transition state (charged iminium intermediates) couples strongly with the microwave field, lowering the activation energy barrier (
) and suppressing the formation of thermodynamic polymeric byproducts common in thermal heating.
Experimental Protocols
Method A: The "Green" Solid-Supported Doebner-Miller Protocol
Best for: 2-substituted and 2,4-disubstituted quinoline-6-carboxylic acids.
Solvent: Ethanol (Green) or Acetonitrile (Standard)
Equipment:
Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover)
10 mL Pressure Vial with magnetic stir bar
Step-by-Step Procedure:
Preparation: In a 10 mL microwave vial, dissolve 4-aminobenzoic acid (2.0 mmol, 274 mg) in Ethanol (3 mL).
Addition: Add the
-unsaturated ketone (2.4 mmol).
For 4-methylquinoline-6-COOH: Use Methyl Vinyl Ketone (MVK).
For 2-methylquinoline-6-COOH: Use Crotonaldehyde.[1][4]
Catalysis: Add molecular Iodine (
, 0.1 mmol, 25 mg) as a mild Lewis acid and oxidant.
Sealing: Cap the vial and vortex for 10 seconds to ensure homogeneity.
Irradiation: Program the microwave reactor:
Temperature: 140°C
Time: 15 minutes
Pressure Limit: 15 bar
Pre-stirring: 30 seconds (High speed)
Absorption Level: High
Work-up:
Cool the vial to room temperature (using compressed air flow).
Pour the reaction mixture into crushed ice (20 g) containing saturated
(to quench iodine).
Neutralize with 1M NaOH until pH ~7–8.
Purification:
Collect the precipitate by vacuum filtration.
Recrystallize from hot Ethanol/Water (9:1) to afford the pure product.
Method B: Microwave Skraup Reaction (Glycerol)
Best for: Unsubstituted (at pos 2,3,4) Quinoline-6-carboxylic acid.
Reagents:
4-Aminobenzoic acid (2.0 mmol)
Glycerol (3.0 mmol)
Catalyst:
(10 mol%) on Graphite (graphite acts as a MW susceptor).
Procedure:
Mix amine, glycerol, and catalyst in a mortar; grind to a paste.
Transfer to a MW vial (Open vessel mode or loosely capped if using a dedicated synthesis oven).
Irradiate at 160°C for 10 minutes .
Extract the solid residue with hot ethanol; filter to remove graphite.
Evaporate solvent to yield crude product.
Data Analysis & Optimization
Table 1: Optimization of Reaction Conditions (Method A)
Entry
Solvent
Catalyst
Temp (°C)
Time (min)
Yield (%)
1
Ethanol
None
140
30
< 10
2
Ethanol
HCl (conc.)
140
15
45
3
Ethanol
Iodine ()
140
15
88
4
Water
Iodine ()
160
20
62
5
Solvent-Free
120
10
75
Note: Iodine acts as a dual catalyst/oxidant, significantly improving yield compared to HCl alone.
Visualization: Reaction Pathway & Workflow
The following diagrams illustrate the chemical mechanism and the experimental workflow.
Figure 1: Mechanistic pathway for the Doebner-Miller synthesis of quinoline-6-carboxylic acids.
Figure 2: Step-by-step experimental workflow for the microwave-assisted protocol.
Troubleshooting & Critical Parameters
Pressure Spikes: If using volatile aldehydes (e.g., acrolein precursors), pressure can rise rapidly. Mitigation: Use a high-absorbing solvent (EtOH) to ensure efficient heating without superheating the gas phase, and ensure the vial headspace is at least 50% of the volume.
Low Yield/Tarry Product: Often caused by thermal polymerization of the vinyl ketone. Mitigation: Lower the temperature to 120°C and extend time to 20 mins. Ensure the antioxidant/catalyst (
) is fresh.
Regioselectivity: When using asymmetrical ketones, mixtures of 2- and 4-substituted quinolines may form. Insight: The Doebner-Miller reaction generally favors the formation of the product where the aniline nitrogen attacks the
-carbon. Steric bulk on the ketone can direct this selectivity.
References
Microwave-Assisted Gould-Jacobs Cyclization. Asian Journal of Chemistry. Available at: [Link]
Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. National Institutes of Health (PMC). Available at: [Link]
Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles. MDPI Molecules. Available at: [Link]
Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Available at: [Link]
Technical Support Center: 8-Methoxyquinoline-6-Carboxylic Acid Synthesis
Topic: Yield Optimization & Process Troubleshooting Ticket System Status: [ONLINE] Support Tier: Level 3 (Senior Application Scientist) System Overview Welcome to the Technical Support Center for quinoline scaffold const...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Yield Optimization & Process Troubleshooting
Ticket System Status: [ONLINE]
Support Tier: Level 3 (Senior Application Scientist)
System Overview
Welcome to the Technical Support Center for quinoline scaffold construction. You are likely here because your synthesis of 8-methoxyquinoline-6-carboxylic acid is suffering from the "Skraup Curse"—low yields, intractable tars, or purification nightmares.
This molecule is a critical intermediate for specific gyrase inhibitors and antimalarial pharmacophores. Its synthesis typically relies on the Modified Skraup or Doebner-Miller cyclization of 4-amino-3-methoxybenzoic acid .
Below are the three most common "Support Tickets" we receive regarding this chemistry, complete with root cause analysis and resolution protocols.
Ticket #404: "My Reaction Mixture Turned into a Solid Black Tar"
User Report:
"I followed the standard Skraup protocol using glycerol and sulfuric acid. The reaction exothermed violently, and I ended up with a polymeric black solid that is insoluble in everything. Yield is <10%."
Root Cause Analysis:
The classic Skraup reaction involves the dehydration of glycerol to acrolein in situ. Acrolein is highly reactive and prone to polymerization at the high temperatures required for the reaction (
). If the acrolein concentration spikes before it can react with the aniline, it polymerizes into "tar," entrapping your starting material.
Resolution Protocol: The "Sulfo-Mix" Modification
Do not use the "dump and burn" method. Switch to a controlled addition protocol using a moderator.
Step-by-Step Optimization:
The Moderator: Add Ferrous Sulfate (
) to the reaction. It acts as a radical scavenger and redox buffer, tempering the violence of the oxidation.
The Oxidant: Replace Nitrobenzene (which requires high heat to activate) with Iodine (
) or sodium -nitrobenzenesulfonate. These allow the reaction to proceed at slightly lower temperatures with better control.
Dropwise Addition: Add the Glycerol (or Acrolein Diethyl Acetal) slowly over 2 hours at reflux. This ensures the acrolein reacts immediately with the amine rather than polymerizing with itself.
Data Comparison: Yield Improvement
Parameter
Classic Skraup
Modified Skraup (FeSO₄ + Slow Add)
Doebner-Miller (Acetal)
Oxidant
Nitrobenzene
Iodine / Nitrobenzene
Chloranil / Air
Temp
150-160°C (Violent)
130-140°C (Controlled)
100°C (Mild)
Tar Formation
High (>40%)
Low (<10%)
Minimal
Isolated Yield
25 - 35%
55 - 65%
60 - 72%
Ticket #405: "I Cannot Precipitate the Product During Workup"
User Report:
"The reaction looks complete on TLC. I neutralized the acid mixture with NaOH to pH 7, but no solid formed. I extracted with DCM, but the product stayed in the water phase."
Root Cause Analysis:
You are fighting the Zwitterion Trap .
8-methoxyquinoline-6-carboxylic acid is amphoteric.
pH < 3: It exists as the cation (Quinolinium salt). Soluble in water.[3]
pH > 9: It exists as the anion (Carboxylate salt). Soluble in water.[3]
pH ~7: It should be neutral, but the exact Isoelectric Point (pI) is critical. If you overshoot the pI by even 0.5 pH units, solubility increases logarithmically.
Resolution Protocol: Isoelectric Focusing
Calculate pI: The pKa of the quinoline nitrogen is ~4.5. The pKa of the benzoic acid is ~3.8. The pI is roughly
. Note: The 8-methoxy group alters the basicity of the nitrogen via electron donation, likely raising the pI slightly to ~4.5-5.0.
The Procedure:
Dilute the acidic reaction mixture with ice water (3x volume).
Slowly add 50% NaOH until pH reaches 2.0.
Switch to Saturated Sodium Acetate (a gentler base) to walk the pH up to 4.5 - 4.8 .
Do not target pH 7.0. At pH 7, the carboxylic acid is fully deprotonated (
), making it water-soluble.
Stir at
for 4 hours. The zwitterion is least soluble here and will crystallize.
Ticket #406: "Regioselectivity Issues - Is it the 6- or 8-isomer?"
User Report:
"I am starting with 4-amino-3-methoxybenzoic acid. How do I know the ring closed in the right place? Could I have formed the 5-carboxylic acid isomer?"
Root Cause Analysis:
This is a valid concern in quinoline synthesis, but chemical logic dictates the outcome here.
Starting Material: 4-amino-3-methoxybenzoic acid.
Cyclization Sites: The Skraup reaction cyclizes ortho to the amine.
Ortho 1 (Position 3 on benzene): Occupied by the Methoxy (-OMe) group. Blocked.
Ortho 2 (Position 5 on benzene): Occupied by a Hydrogen. Open.
The Carboxyl group (originally at C1) ends up at Position 6 .
The Methoxy group (originally at C3) ends up at Position 8 .
Visual Verification (DOT Diagram):
Caption: Mechanistic pathway showing the forced regioselectivity due to the methoxy blockade at position 3.
Recommended Workflow (The "Golden Batch" Protocol)
Based on the troubleshooting above, here is the optimized protocol for maximum yield.
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: QCA-PUR-001
Status: Active
Assigned Specialist: Senior Application Scientist
Context: Quinoline carboxylic acids (QCAs) are critical scaffolds in medicinal chemistry (e.g., fluoroquinolones, bio-isosteres). Their purification is often complicated by their zwitterionic nature, high melting points, and potential for esterification.
Module 1: The Core Workflow (Visualization)
The following diagram outlines the decision logic for the purification process. It distinguishes between standard recrystallization and the necessary interventions for zwitterionic compounds.
Caption: Logical workflow for QCA purification. Yellow diamonds indicate critical decision points where yield is often lost.
Module 2: Standard Operating Procedure (SOP)
Warning: Quinoline carboxylic acids can undergo Fischer Esterification if refluxed in methanol for prolonged periods, especially if the crude material contains residual mineral acids (HCl, H₂SO₄).
The Protocol[2][3]
Preparation: Place crude QCA in a round-bottom flask. Add Methanol (MeOH) at a ratio of 10-20 mL per gram of solid.
Dissolution: Heat to reflux (approx. 65°C) with stirring.
Expert Tip: If the solid does not dissolve after 15 minutes of reflux, do not add infinite solvent. Check the "Troubleshooting" section below regarding salts.
Hot Filtration (Critical): QCAs are often synthesized via oxidation (using MnO₂ or KMnO₄) or hydrolysis. Insoluble inorganic salts must be removed while the solution is boiling hot using a pre-warmed funnel or a heated sinter.
Crystallization:
Allow the filtrate to cool to room temperature (RT) slowly (over 1-2 hours).
Once RT is reached, move to an ice bath (0-4°C) for 1 hour.
Collection: Filter the crystals using vacuum filtration.
Washing: Wash the filter cake with ice-cold methanol (2 x 5 mL/g).
Why: Removes mother liquor containing dissolved impurities without re-dissolving the product.
Drying: Dry under vacuum at 50°C. Avoid temperatures >100°C to prevent decarboxylation (common in 2- or 4-quinoline carboxylic acids).
Module 3: Troubleshooting Center (FAQs)
Issue A: "The solid won't dissolve, even at reflux."
Diagnosis: You likely have a salt form or an inorganic contaminant.[1][2]
The Science: QCAs exist as zwitterions. If your crude is a hydrochloride salt (Q-COOH·HCl) or a sodium salt (Q-COO⁻Na⁺), its solubility profile changes drastically. Inorganic byproducts (NaCl, MnO₂) are insoluble in MeOH.
Corrective Actions:
The "Hot Filter" Test: If the suspension is fine/granular and doesn't diminish with solvent addition, it is likely inorganic waste. Filter it off hot.[2][3][4] The product is in the liquid.[5][1][3][4][6][7][8]
Co-Solvent Addition: If the product itself is insoluble, add Dimethylformamide (DMF) dropwise to the refluxing MeOH until clear. DMF has high solvency for planar aromatic systems.
Zwitterion Check: Check the pH of a small aliquot. If highly acidic or basic, neutralize it to mobilize the free acid.
Issue B: "It dissolved, but nothing precipitated upon cooling."
Diagnosis: Supersaturation failure or pH "Solubility Trap."
The Science: QCAs are least soluble at their Isoelectric Point (pI) . If the solution is too acidic or basic, the molecule becomes charged (cationic or anionic) and stays highly soluble in polar MeOH.
Corrective Actions:
Adjust pH: Test the mother liquor. Adjust pH to ~4.5–5.5 (typical pI for QCAs) using acetic acid or dilute ammonia. This forces the zwitterion to precipitate.
Volume Reduction: Return to heat and distill off 30-50% of the solvent.
Anti-Solvent: Add water dropwise to the hot methanol solution until a faint turbidity persists, then cool. Water acts as an anti-solvent for many organic-soluble QCAs (though it dissolves the salts).
Issue C: "The product 'oiled out' (formed a goo) instead of crystals."
Diagnosis: The impurity profile has lowered the melting point below the solvent's boiling point, or cooling was too rapid.
Corrective Actions:
Re-heat and Seed: Redissolve the oil by heating. Add a "seed crystal" of pure product (if available) at a temperature just below the saturation point.
Trituration: If the oil persists upon cooling, decant the supernatant methanol. Add diethyl ether or hexanes to the oil and scratch the flask vigorously with a glass rod. This mechanical agitation often induces crystallization.
Slow Down: Wrap the flask in a towel during cooling to extend the thermal gradient.
Issue D: "My yield is good, but NMR shows a new set of peaks (Methyl Ester)."
Diagnosis: Unintentional Fischer Esterification.
The Science: Refluxing a carboxylic acid in an alcohol (MeOH) drives the equilibrium toward the ester (Q-COOMe), especially if the crude contained residual acid catalyst from the synthesis step.
Corrective Actions:
Limit Heat Exposure: Do not reflux longer than necessary to dissolve.
Avoid Mineral Acids: Ensure the crude is washed free of H₂SO₄ or HCl before recrystallization.
Switch Solvent: If esterification persists, switch to Acetonitrile (MeCN) or Ethanol/Water mixtures. MeCN is aprotic and cannot esterify.
Module 4: Data & Solubility Parameters
Use this table to select the correct solvent modification based on your specific QCA derivative.
Parameter
Methanol (MeOH)
Water
DMF
Strategy
Boiling Point
64.7°C
100°C
153°C
MeOH is easiest to remove; DMF requires high vac.
QCA Solubility (Cold)
Moderate
Low (at pI)
High
Ideal: Soluble in Hot MeOH, Insoluble in Cold.
Inorganic Salt Solubility
Low
High
Low
Use Hot Filtration in MeOH to remove salts.
Dielectric Constant
33
80
36.7
High polarity supports zwitterionic species.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general recrystallization protocols and solvent properties).
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational text on recrystallization techniques and esterification mechanisms).
Master Organic Chemistry. (2022). Fischer Esterification: Mechanism and Conditions. (Detailed mechanism of acid-catalyzed esterification risks).
BenchChem. (2025).[5] Technical Support Center: Purification of Guaiol and Quinoline Derivatives. (Specific case studies on oiling out and solubility troubleshooting).
Li, J., et al. (2012). Solubility of Quinoline-2-carboxylic Acid in Various Solvents. Journal of Chemical & Engineering Data. (Quantitative solubility data for QCAs).
Technical Support Center: Quinoline Purification & Aniline Removal
Topic: Removing Unreacted Aniline Precursors from Quinoline Synthesis Content Type: Technical Support Center (Troubleshooting & Protocols) Audience: Senior Chemists, Process Engineers, and Drug Development Scientists. Ex...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Removing Unreacted Aniline Precursors from Quinoline Synthesis
Content Type: Technical Support Center (Troubleshooting & Protocols)
Audience: Senior Chemists, Process Engineers, and Drug Development Scientists.
Executive Summary: The Separation Challenge
In the synthesis of quinoline scaffolds (via Skraup, Combes, or Friedländer methods), unreacted aniline is a persistent and critical impurity. Its removal is complicated by two factors:
pKa Similarity: Aniline (
) and Quinoline () have overlapping basicity profiles, rendering standard acid-base extraction inefficient.[1]
Genotoxicity: Aniline is a Class 2 mutagenic impurity under ICH M7 guidelines .[1] For pharmaceutical applications, it must be depleted to ppm levels.
This guide provides three validated workflows for aniline removal, ranked by scale and purity requirements.
Strategic Decision Matrix
Before selecting a protocol, assess your crude mixture against this decision tree to minimize yield loss and solvent waste.
Figure 1: Decision matrix for selecting the optimal purification strategy based on scale and purity constraints.
Method A: Chemical Scavenging (The "Gold Standard")
Best for: High-purity applications where aniline must be undetectable.[1]
Mechanism: Chemoselective acetylation.[1]
Aniline is a primary amine and reacts rapidly with acetic anhydride to form acetanilide (neutral amide).[1] Quinoline is a tertiary amine (part of the heterocycle) and cannot react with anhydrides. Once converted, acetanilide is no longer basic and will not extract into the aqueous acid layer, while quinoline will.
Protocol: Acetic Anhydride Scavenging
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Use 10 mL solvent per gram of crude.
Scavenging: Add 1.2 equivalents of Acetic Anhydride (
) relative to the estimated aniline content (monitor via TLC).
Tip: If aniline content is unknown, add 0.5 eq relative to the starting material.
Reaction: Stir at room temperature for 30 minutes.
Checkpoint: Check TLC.[1][2][3] The aniline spot (usually lower Rf, streaking) should disappear, replaced by a higher Rf acetanilide spot.
The "Reverse" Extraction:
Transfer organic phase to a separatory funnel.[2][4][5]
Extract with 1M HCl (
volumes).
Crucial Step: The Quinoline is now in the Aqueous Acid layer (as Quinolinium HCl). The Acetanilide (impurity) remains in the Organic layer.
Recovery:
Discard the organic layer (contains acetanilide).
Basify the aqueous layer to pH > 10 using 4M NaOH or
.
Extract the turbid aqueous layer with fresh DCM (
).
Dry (MgSo4), filter, and concentrate to yield pure quinoline.
Figure 2: Chemical scavenging workflow utilizing chemoselective acetylation to alter impurity solubility.
Method B: Chromatographic Troubleshooting
Best for: Small scale (<1g) or when chemical modification is forbidden.[1]
Common Issue: Co-elution and Streaking
Aniline possesses free N-H protons that hydrogen bond strongly with the silanols on silica gel, causing "tailing" that contaminates the quinoline fraction.
The Solution: Amine-Modified Silica
Do not run a standard Hexane/EtOAc column. You must deactivate the silica.
Protocol:
Mobile Phase Prep: Prepare a solution of Hexane:Ethyl Acetate (variable ratio) containing 1% Triethylamine (TEA) .
Column Pre-treatment: Flush the silica column with 2 column volumes of the TEA-containing solvent before loading your sample.
Elution: Run the column using the TEA-modified solvent.
Result: The TEA blocks active silanol sites. Aniline will elute as a sharp band rather than a streak.[1]
Order of Elution: Generally, substituted quinolines are less polar than aniline and will elute first in this system.
Compound
Rf (Hex/EtOAc 4:1)
Rf (Hex/EtOAc 4:1 + 1% TEA)
Observation
Aniline
0.20 - 0.45 (Streak)
0.35 (Sharp)
Streaking eliminated
Quinoline
0.50
0.55
Band tightens
Method C: Steam Distillation (Large Scale)
Best for: Multi-gram/Kilogram scale (Skraup Synthesis Workup).[1]
Theory: Aniline and Quinoline are both steam volatile, but their volatility differs significantly depending on pH and temperature. However, a classic "steam distillation" often pulls both over.
Refined Protocol:
Acid Fixation: Ensure the crude reaction mixture is acidic (pH < 2).[1] Steam distill first.
Why? This removes non-basic volatile impurities (nitrobenzene, unreacted aldehydes). Aniline and Quinoline remain in the flask as non-volatile salts.
Liberation: Basify the mixture (pH > 10).
Selective Distillation: Steam distill again.
Collect fractions. Aniline (BP 184°C) often co-distills with water faster than heavier quinolines (BP 237°C).[1]
Note: This method rarely achieves >98% purity alone and is usually followed by recrystallization of the quinoline salt (e.g., Zinc Chloride complex or Picrate) for final polishing.
Frequently Asked Questions (FAQs)
Q: Can I use a diazonium reaction to remove the aniline?A: Yes, but it is risky. You can treat the mixture with
at 0°C to convert aniline to the diazonium salt, followed by heating to convert it to a phenol (which can be removed by NaOH wash).
Warning: Quinoline rings are electron-rich.[1] If your quinoline has activating groups, the diazonium species might couple to the quinoline ring, creating a bright red azo-dye impurity that is nearly impossible to remove. Method A (Acetylation) is safer. [1]
Q: My quinoline is acid-sensitive. How do I remove aniline?A: If you cannot use the acid-extraction in Method A, use Resin Scavenging .
Add a polymer-supported isocyanate (e.g., PS-Isocyanate) or an electrophilic scavenger resin to the organic solution.
The aniline reacts with the resin beads to form a urea.
Filter the beads; the filtrate contains your pure quinoline.
Q: Why not just use high-vacuum distillation?A: Aniline (BP ~184°C) and Quinoline (BP ~237°C) have a
of ~50°C. While separation is possible on a theoretical plate basis, aniline tends to sublime and coat the condenser, eventually washing back into the receiving flask. Distillation is effective only if the aniline content is already low (<5%).
References
Clarke, H. T.; Davis, A. W. "Quinoline." Organic Syntheses, Coll.[6] Vol. 1, p.478 (1941).[6]
International Council for Harmonisation (ICH). "Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals."[1] (2017).[1]
Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Chapter 8, Section 8.
Eicher, T.; Hauptmann, S. The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications, 2nd Ed. Wiley-VCH, 2003.[1] [1]
Optimizing pH for precipitation of 8-methoxyquinoline-6-carboxylic acid
Technical Support Center: Process Chemistry Division Subject: Optimization of pH for Precipitation of 8-Methoxyquinoline-6-Carboxylic Acid Ticket ID: #MQ-PRECIP-001 Responder: Dr. A.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Process Chemistry DivisionSubject: Optimization of pH for Precipitation of 8-Methoxyquinoline-6-Carboxylic Acid
Ticket ID: #MQ-PRECIP-001
Responder: Dr. A. Vance, Senior Application Scientist
Executive Summary
Precipitating 8-methoxyquinoline-6-carboxylic acid (8-MQ-6-CA) is a classic exercise in amphoteric molecule isolation. Unlike simple organic acids, this molecule possesses both a basic quinoline nitrogen and an acidic carboxylic acid group.
The Critical Failure Point: Most yield losses occur because operators treat it as a standard acid, aiming for pH < 1. This is incorrect. At pH < 3, the quinoline nitrogen protonates, forming a soluble cation salt. At pH > 7, the carboxylate deprotonates, forming a soluble anion.
The Solution: You must target the Isoelectric Point (pI) —the specific pH window where the molecule exists as a neutral zwitterion and solubility is at its thermodynamic minimum.
Module 1: The Theoretical Framework
Q: Why does my yield drop when I acidify below pH 4?
A: You are pushing the equilibrium toward the cationic species.
8-MQ-6-CA exhibits a "U-shaped" solubility profile.
pH < 3 (Acidic Region): The quinoline nitrogen accepts a proton (
). The molecule becomes a soluble cation.
pH > 8 (Basic Region): The carboxylic acid donates a proton (
). The molecule becomes a soluble anion.
pH ~4.5–5.5 (The "Sweet Spot"): The molecule is electrically neutral (Zwitterionic or uncharged). Intermolecular forces dominate over solvation, causing precipitation.
Visualizing the Solubility Equilibrium
The following diagram illustrates the species distribution relative to pH.
Figure 1: Solubility equilibrium of 8-MQ-6-CA. The green zone represents the target operational window for maximum yield.
Module 2: Operational Protocol (SOP)
Q: What is the optimal step-by-step protocol for precipitation?
A: This protocol assumes you are starting with a crude alkaline hydrolysis mixture (e.g., after hydrolyzing an ester precursor).
Reagents:
Crude 8-MQ-6-CA solution (Alkaline, pH > 10)
Acid: 10% or 15% Acetic Acid (Preferred over HCl to prevent localized over-acidification) or dilute HCl.
Step-by-Step Workflow:
Clarification (Crucial): While at pH > 10, filter the solution to remove mechanical impurities. The product is fully soluble here; anything solid is trash.
Temperature Set: Heat the filtrate to 50–60°C .
Why? Precipitating at elevated temperature promotes crystal growth (purification) over nucleation (amorphous crash-out). It prevents "oiling out" or sticky precipitate formation.
The Approach: Slowly add acid with vigorous stirring.
The Critical Pause: Stop acidification at pH 6.5 .
Observation: The solution may turn cloudy. Hold for 15 minutes to allow seed crystals to form.
Final Adjustment: Continue acidification slowly to pH 4.8 – 5.2 .
Note: This is the empirical pI range for most methoxy-quinoline carboxylic acids [1, 3].
Aging: Maintain 50°C for 1 hour, then cool slowly to 20°C over 2 hours.
Filtration: Filter and wash with water adjusted to pH 5.0.
Data Table: pH vs. Expected State
pH Value
Chemical State
Solubility Status
Action Required
> 10.0
Anionic Salt
Highly Soluble
Filter out impurities (Clarification)
7.0
Mixed Anion/Neutral
Metastable
Begin slow acid addition
4.8 – 5.2
Neutral/Zwitterion
Insoluble (Precipitate)
HARVEST POINT
< 3.0
Cationic Salt
Soluble
STOP! You overshot. Add base to return to 5.0.
Module 3: Troubleshooting Guide
Q: My product contains high levels of inorganic salts (Ash). How do I fix this?
A: This is caused by "entrapment" during rapid precipitation.
The Fix: Use the "Reverse Addition" method. Instead of adding acid to your product, drip your alkaline product solution into a beaker containing water at pH 5.0. This maintains a constant pH environment, ensuring the product precipitates instantly upon contact without trapping bulk salt water.
Washing: Ensure your wash water is pH-adjusted to 5.0. Washing with neutral DI water (pH 7) might re-dissolve some product; washing with acidic water (pH 1) will definitely dissolve it.
Q: The precipitate is sticky or oily.
A: This indicates the presence of impurities (likely unhydrolyzed ester or decarboxylated byproducts) or precipitation occurring too fast at low temperatures.
The Fix: Increase the precipitation temperature to 60°C. If oiling persists, add a co-solvent like Methanol (10% v/v) to the mother liquor before acidification to keep the lipophilic impurities in solution while the zwitterion precipitates.
Q: I over-acidified to pH 2.0 and the solution cleared up. Can I save it?
A: Yes. You have simply converted the product to its hydrochloride salt.
The Fix: Slowly back-titrate with 10% NaOH or Sodium Acetate solution. Do not aim for pH 7. Stop exactly at pH 5.0. The solid will reprecipitate.
Module 4: Decision Logic for Yield Issues
Use this logic flow to diagnose yield failures immediately.
Figure 2: Troubleshooting logic for yield recovery.
References
US Patent 7,531,656 B2.Synthesis of Gatifloxacin. (Describes the isolation of the 8-methoxy-quinoline carboxylic acid intermediate via pH adjustment to the isoelectric range).
Sugihara, M. et al. (2025). Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs.[1] Molecular Pharmaceutics. (Provides the theoretical basis for zwitterionic drug solubility vs. pH).
WO Patent 2004/069825 A1.Synthesis of Gatifloxacin.
Technical Support Center: Troubleshooting Low Yields in the Skraup Synthesis of Methoxyquinolines
Prepared by the Office of the Senior Application Scientist Welcome to the technical support resource for the Skraup quinoline synthesis. This guide is tailored for researchers, chemists, and drug development professional...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for the Skraup quinoline synthesis. This guide is tailored for researchers, chemists, and drug development professionals encountering challenges, particularly low yields, during the synthesis of methoxy-substituted quinolines. The Skraup reaction, while a powerful tool for creating the quinoline scaffold, is notorious for its vigorous nature and sensitivity to reaction parameters, especially when using substituted anilines.[1][2] This document provides in-depth, field-tested insights and actionable protocols to help you navigate these complexities and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Skraup reaction?
The Skraup reaction synthesizes quinolines by heating an aromatic amine (like a methoxyaniline) with glycerol, concentrated sulfuric acid, and an oxidizing agent.[3][4] The mechanism proceeds in four key stages:
Acrolein Formation: Sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[5][6]
Michael Addition: The aniline's amino group performs a nucleophilic 1,4-addition to acrolein.[7][8]
Cyclization & Dehydration: The resulting intermediate undergoes an acid-catalyzed electrophilic ring closure, followed by dehydration, to form a 1,2-dihydroquinoline.[7][9]
Oxidation: An oxidizing agent aromatizes the dihydroquinoline intermediate to the final quinoline product.[5][7]
Q2: Why is the Skraup reaction often so vigorous and difficult to control?
The reaction is highly exothermic, primarily due to the rapid, acid-catalyzed dehydration of glycerol and the subsequent oxidation step.[10][11] Without proper control, this can lead to a dangerous runaway reaction, significant tar formation, and degraded yields.[10][12]
Q3: What is the primary cause of the black, tar-like byproduct that is so common in this reaction?
The formation of a thick, dark tar is a hallmark challenge of the Skraup synthesis.[2][12] It is caused by the polymerization of the acrolein intermediate, a process that is accelerated by the high temperatures and strongly acidic conditions required for the main reaction.[10][11] Minimizing reaction temperature and time is crucial to mitigate this.[10]
Q4: How does a methoxy substituent on the aniline ring affect the reaction?
An electron-donating group like a methoxy (-OCH₃) group generally activates the aromatic ring, which can be favorable for the electrophilic cyclization step.[10] However, its position (ortho, meta, or para) dictates the regioselectivity of the cyclization, potentially leading to a mixture of quinoline isomers. Furthermore, the methoxy group's sensitivity to the harsh acidic conditions can sometimes lead to undesired side reactions, such as ether cleavage, if the temperature is not carefully controlled.
Detailed Troubleshooting Guides
Issue 1: Persistently Low Yield or No Product Formation
Question: I am following a standard Skraup protocol for a methoxyaniline, but my yields are consistently below 20%, or I fail to isolate any desired product. What are the most likely causes and how can I fix this?
Answer: Persistently low yields are a multifaceted problem often stemming from a combination of factors related to reaction conditions, reagent quality, and side reactions.
Causality Analysis & Solutions:
Incomplete Reaction: The reaction may not be reaching completion.
Why it happens: Insufficient heating time or temperature after the initial exotherm can leave a significant amount of the 1,2-dihydroquinoline intermediate un-oxidized or starting material unreacted.
Solution: After the initial vigorous boiling subsides, ensure you maintain a steady reflux for at least 3-5 hours.[10][13] Monitor the reaction's progress using Thin Layer Chromatography (TLC) by carefully taking aliquots, neutralizing them, and extracting with an organic solvent before spotting.
Sub-optimal Oxidizing Agent: The choice and amount of the oxidizing agent are critical.
Why it happens: While nitrobenzene is traditional, its reaction can be too violent, promoting polymerization over the desired pathway.[11] Conversely, an insufficient amount of a milder oxidant will result in an incomplete final oxidation step.
Solution: Consider replacing nitrobenzene. Arsenic acid is known to produce a less violent reaction.[3][14] A superior modern alternative is using a catalytic amount of iodine (or sodium/potassium iodide), which is oxidized in situ by the sulfuric acid to I₂.[11][15] This provides a milder, more controlled oxidation, significantly reducing tar formation and improving safety.[15]
Excessive Polymerization: The primary culprit for low yields is often the competing polymerization pathway.[16]
Why it happens: High localized temperatures, slow mixing, or an uncontrolled initial exotherm heavily favor the polymerization of acrolein.[11]
Solution:
Add a Moderator: The use of ferrous sulfate (FeSO₄) is essential. It is believed to moderate the reaction by acting as an oxygen carrier, ensuring a smoother, less violent process.[10][13]
Control Reagent Addition: Add reagents in the correct order: methoxyaniline, ferrous sulfate, glycerol, and then slowly add the concentrated sulfuric acid with external cooling (e.g., an ice bath).[10][13]
Gradual Heating: Heat the mixture gently to initiate the reaction. Once it begins to boil, immediately remove the heat source. The reaction's own exotherm should sustain it for some time.[10]
Results in a less violent reaction than nitrobenzene.[3][14]
Highly toxic and poses significant disposal challenges.
Generally good.
Iodine (catalytic)
Milder, more controlled reaction; reduces tar formation.[11][15]
Requires careful optimization of catalytic amount.
Can lead to significantly improved yields.
Issue 2: The Reaction is Uncontrollably Violent and Produces Mostly Tar
Question: My reaction starts with an uncontrollable exotherm, splashing dark material up the condenser, and the final product is an intractable black solid. How can I tame this reaction?
Answer: This is a classic Skraup reaction failure mode, indicating that the rate of energy release is far too high. The key is to slow down and moderate the reaction steps.
Causality Analysis & Solutions:
Lack of a Moderator: The absence of a moderator like ferrous sulfate is a primary cause of runaway reactions.[10]
Why it happens: Without a moderator, the oxidation of the dihydroquinoline intermediate by the oxidizing agent is rapid and highly exothermic.
Solution:Always include ferrous sulfate (FeSO₄·7H₂O) in the initial mixture before adding sulfuric acid.[13] A typical loading is ~0.1 equivalents relative to the aniline.
Improper Heating and Reagent Addition:
Why it happens: Adding sulfuric acid too quickly or to an uncooled mixture, or heating the reaction too aggressively from the start, can trigger the violent dehydration of glycerol all at once.[10][13]
Solution: Follow a strict, slow addition and heating protocol. Add the sulfuric acid dropwise while the reaction flask is in an ice-water bath.[11] Heat the final mixture gently with an oil bath or heating mantle, and be prepared to lower or remove the heat source as soon as the exotherm begins.
Diagram 1: Troubleshooting Workflow for Skraup Synthesis
This diagram provides a logical path to diagnose and solve common issues.
Caption: A workflow for diagnosing and solving common Skraup reaction issues.
Issue 3: Difficulty in Isolating the Product from the Tarry Residue
Question: I believe my reaction worked, but I am struggling to extract my methoxyquinoline product from the thick, black tar during workup. What is the most effective purification strategy?
Answer: Isolating the product from the polymeric byproduct is a significant challenge. The key is to leverage the basicity of the quinoline product to separate it from the non-basic, non-volatile tar.
Causality Analysis & Solutions:
Inefficient Extraction: Standard liquid-liquid extraction is often ineffective due to the formation of emulsions and the insolubility of the tar.
Why it happens: The tar can trap the product, preventing it from partitioning into the organic solvent.
Solution: Steam Distillation. This is the most robust and widely recommended method.[10][18] After the reaction, the mixture is cooled, diluted with water, and made strongly alkaline with concentrated NaOH or KOH. This neutralizes the sulfuric acid and liberates the quinoline as a free base. Passing steam through this mixture carries the volatile methoxyquinoline over with the water, leaving the non-volatile tar behind.[1][10]
Contamination with Unreacted Aniline: The starting methoxyaniline is also basic and volatile, meaning it will co-distill with the product.
Why it happens: If the reaction is incomplete, the starting material will contaminate the final product.
Solution: Diazotization. After steam distillation, the distillate can be acidified (e.g., with dilute HCl). Cooling this acidic solution in an ice bath and adding a solution of sodium nitrite (NaNO₂) will convert the contaminating primary aromatic amine into a non-volatile diazonium salt.[10][13] A second steam distillation or extraction will then yield the pure quinoline product.
Experimental Protocols
Protocol 1: Standard Skraup Synthesis (Moderated)
This protocol incorporates best practices for controlling the reaction's vigor.
Reaction Setup: In a large round-bottom flask (at least 5x the volume of the reactants) equipped with a reflux condenser and a dropping funnel, add your methoxyaniline (1.0 eq), ferrous sulfate heptahydrate (0.1 eq), and glycerol (3.0 eq).[13]
Acid Addition: Place the flask in an ice-water bath. Slowly, and with vigorous stirring, add concentrated sulfuric acid (approx. 2.5-3.0 eq) via the dropping funnel over 30-45 minutes. Ensure the internal temperature does not rise excessively.
Reaction Initiation: Remove the ice bath and gently heat the mixture in an oil bath. When the mixture begins to boil, immediately remove the heat source . The exotherm should sustain the reaction for 30-60 minutes.[10][13]
Reflux: Once the initial vigorous reaction has subsided, reapply heat and maintain a gentle reflux for 3-5 hours to ensure the reaction goes to completion.[10]
Workup (Steam Distillation):
Allow the reaction to cool to below 100°C. Carefully dilute the mixture with an equal volume of water.
Make the solution strongly alkaline by slowly adding a 40-50% aqueous solution of NaOH. This step is highly exothermic; use external cooling.
Set up for steam distillation and distill the volatile organics until the distillate is no longer cloudy.[18]
Purification: Extract the distillate with an organic solvent (e.g., dichloromethane or diethyl ether). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude methoxyquinoline. Further purification can be achieved by vacuum distillation or chromatography.
Diagram 2: Skraup Reaction Mechanism
This diagram outlines the core chemical transformations.
Caption: The mechanistic pathway of the Skraup quinoline synthesis.
References
Preparation and Properties of Quinoline. (n.d.). Retrieved from [Link]
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. Retrieved from [Link]
Skraup reaction. (n.d.). Grokipedia. Retrieved from [Link]
A review on synthetic investigation for quinoline- recent green approaches. (2022). Taylor & Francis Online. Retrieved from [Link]
Skraup reaction. (n.d.). Wikipedia. Retrieved from [Link]
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]
Discuss Skraup Synthesis of Quinoline. (2025). Retrieved from [Link]
Skraup reaction process for synthesizing quinolones. (n.d.). Google Patents.
Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules. Retrieved from [Link]
Recent Advances in Metal-Free Quinoline Synthesis. (2016). MDPI. Retrieved from [Link]
Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. (2019). Molecules. Retrieved from [Link]
Skraup Reaction- Preferred Workup? (2010). Sciencemadness.org. Retrieved from [Link]
Comparative Guide: 1H and 13C NMR Analysis of 8-Methoxyquinoline-6-carboxylic Acid
This guide provides an in-depth technical analysis of the NMR spectral characteristics of 8-methoxyquinoline-6-carboxylic acid (8-MQ-6-CA) , comparing it with its non-methoxylated analog, Quinoline-6-carboxylic acid (Q-6...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the NMR spectral characteristics of 8-methoxyquinoline-6-carboxylic acid (8-MQ-6-CA) , comparing it with its non-methoxylated analog, Quinoline-6-carboxylic acid (Q-6-CA) . This comparison highlights the diagnostic impact of the 8-methoxy substituent on chemical shifts and coupling patterns, essential for structural verification in drug development.
Executive Summary & Application Context
8-Methoxyquinoline-6-carboxylic acid is a critical scaffold in medicinal chemistry, particularly for developing anti-infective agents (e.g., fluoroquinolone analogs) and metalloprotein inhibitors.
The primary challenge in characterizing this compound lies in distinguishing it from its regioisomers (e.g., 6-methoxyquinoline-8-carboxylic acid) and verifying the integrity of the ether linkage. This guide details the specific NMR signatures—shielding effects at the C7 position and meta-coupling constants —that serve as definitive quality control markers.
Comparison at a Glance
Feature
8-Methoxyquinoline-6-carboxylic Acid
Quinoline-6-carboxylic Acid (Alternative)
Diagnostic Value
C8 Substituent
Methoxy (-OCH₃)
Hydrogen (-H)
Primary Identification
H7 Chemical Shift
~7.6 ppm (Shielded)
~8.4 ppm (Deshielded)
Regioisomer Confirmation
H5-H7 Coupling
Meta-coupling ( Hz)
Meta-coupling ( Hz)
Substitution Pattern Verification
Solubility
Moderate in DMSO-d₆
High in DMSO-d₆
Sample Prep Consideration
Experimental Protocol (Self-Validating System)
To ensure reproducible spectra comparable to literature standards, follow this "Senior Scientist" protocol.
Why DMSO? Carboxylic acids often dimerize or exhibit broad peaks in CDCl₃. DMSO disrupts hydrogen bonding, sharpening the -COOH proton signal.
Concentration: 10–15 mg of sample in 0.6 mL solvent.
Caution: Higher concentrations may cause stacking effects in quinolines, shifting aromatic peaks upfield by up to 0.1–0.2 ppm.
Instrument Parameters (400/500 MHz)
Temperature: 298 K (25°C).
Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation.
Relaxation Delay (D1): Set to
seconds.
Reasoning: The quaternary carbons (C6, C8, C8a, C4a) and the carboxylic proton have long T1 relaxation times. Short delays will suppress their integration, leading to quantitative errors.
Scans (NS): 16 (1H), 1024 (13C).
1H NMR Spectrum Analysis
Structural Numbering & Logic
The quinoline ring consists of a benzene ring fused to a pyridine ring.
Insight: This is the first "Go/No-Go" checkpoint. If this peak is a doublet or broad, suspect protonation or salt formation.
B. The Aromatic Region (The "Fingerprint")
The 8-methoxy group exerts a strong electron-donating resonance effect (+M) , specifically shielding the ortho (C7) and para (C5) positions. However, the C6-carboxylic acid is electron-withdrawing (-M, -I) , deshielding C5 and C7.
Logic: Deshielded by the ring current and the C6-COOH group.
Proton H5 (Benzene Ring):
Shift:
ppm (d, Hz).
Logic: Located ortho to the electron-withdrawing -COOH group, H5 is strongly deshielded. The small coupling constant (
Hz) is a characteristic meta-coupling to H7.
Proton H7 (The Discriminator):
8-MQ-6-CA:
ppm (d, Hz).
Q-6-CA:
ppm.
Mechanism: In the alternative (Q-6-CA), H7 is deshielded by the adjacent N-lone pair interaction and the C6-COOH. In 8-MQ-6-CA , the 8-methoxy group dominates, pushing electron density onto C7, causing a significant upfield shift (~0.7 ppm difference) . This is the definitive proof of 8-substitution.
C. The Carboxylic Acid
Signal: Broad singlet at
ppm.
Note: Often invisible if the solvent is "wet" (H₂O exchange).
Comparative Data Table (1H NMR in DMSO-d₆)
Proton
Multiplicity
8-MQ-6-CA ( ppm)
Q-6-CA ( ppm)
Shift Difference ()
-COOH
br s
~13.5
~13.5
0.0
H2
dd
8.98
9.05
-0.07
H4
dd
8.60
8.70
-0.10
H5
d ()
8.25
8.65
-0.40 (Shielding by OMe)
H3
dd
7.70
7.75
-0.05
H7
d ()
7.65
8.20
-0.55 (Diagnostic)
H8
--
Substituted
8.10
N/A
-OCH₃
s
4.02
Absent
--
13C NMR Spectrum Analysis
The 13C spectrum provides confirmation of the carbon skeleton and the oxidation state of the functional groups.
Carbonyl (C=O):
ppm. Typical for conjugated carboxylic acids.
C8 (C-O):
ppm. The attachment of oxygen causes a massive downfield shift compared to the C8-H in the alternative ( ppm).
C2 (C=N):
ppm. Deshielded by the nitrogen atom.
Methoxy (-OCH₃):
ppm. Standard region for aromatic methoxy groups.
Structural Elucidation Workflow (Visualization)
The following diagram illustrates the logical flow for confirming the structure of 8-MQ-6-CA using the data described above.
Caption: Logical decision tree for validating 8-methoxyquinoline-6-carboxylic acid structure via 1H NMR markers.
References
Synthesis and Characterization of Quinoline Carboxylic Acids
Source: "Development of new cathepsin B inhibitors: combining bioisosteric replacements and structure-based design.
Data Verification: Contains experimental NMR shifts for Methyl 8-methoxyquinoline-6-carboxylate and 8-Hydroxyquinoline-6-carboxylic acid used to derive the compar
URL:
General NMR Shifts of Quinoline Derivatives
Source: "1H NMR Spectra of the Compounds Synthesized.
Context: Provides baseline shifts for 6- and 8-substituted quinolines.
URL:
Regioisomer Distinction in Aromatic Systems
Source: "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy."
Context: Methodological basis for using coupling constants (
vs
) for structural assignment.
Technical Guide: FTIR Carbonyl Stretch Assignment for Quinoline-6-Carboxylic Acid
[1] Part 1: Executive Summary & Structural Context[2] In the development of quinoline-based pharmacophores—widely used in antimalarial, antiviral, and anticancer therapeutics—Quinoline-6-carboxylic acid (Q6CA) serves as...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Part 1: Executive Summary & Structural Context[2]
In the development of quinoline-based pharmacophores—widely used in antimalarial, antiviral, and anticancer therapeutics—Quinoline-6-carboxylic acid (Q6CA) serves as a critical scaffold.[1][2] Unlike its isomer quinoline-2-carboxylic acid (quinaldic acid), where the carboxylic acid is proximal to the nitrogen, the 6-position places the acid group in a "remote" electronic environment.[2]
This guide provides a definitive assignment of the carbonyl (
) stretch for Q6CA.[2] It addresses the common analytical ambiguity arising from intermolecular hydrogen bonding and zwitterionic tautomerism , providing a self-validating protocol to ensure data integrity.
The Core Assignment
For neutral, solid-state Quinoline-6-carboxylic acid (dimeric form), the carbonyl stretch is assigned to:
However, this assignment is conditional on the sample's solid-state packing and protonation state. Researchers must validate this against the potential zwitterionic form, which lacks a traditional carbonyl peak.[2]
Part 2: Comparative Analysis & Spectral Performance
The following analysis compares the FTIR signature of Q6CA against its common derivatives and structural isomers. This comparison allows for rapid identification of impurities (e.g., unhydrolyzed esters) or incorrect salt forms.[2]
Proximity to Nitrogen stabilizes Zwitterion/H-bond.[1]
Mechanism of Action: The "Remote" Effect
Unlike the 2-position, the 6-position carboxylic acid cannot form a stable 5- or 6-membered intramolecular hydrogen bond with the ring nitrogen.[1] Therefore, Q6CA behaves spectrally like a substituted benzoic acid .[2]
Solid State: Predominantly forms centrosymmetric dimers
.[1] This lowers the frequency from ~1760 cm (monomer) to ~1700 cm.[1]
Solution (Polar): In solvents like DMSO or Methanol, the dimer breaks, and the peak may shift upward or broaden depending on solvation.[2]
Part 3: Self-Validating Experimental Protocol
To guarantee the accuracy of your assignment, you must distinguish between the neutral acid and the zwitterionate/salt.[2] Use this "Acid-Vapor Validation" workflow.
Protocol: The Acid-Vapor Shift Test
Objective: Confirm the 1700 cm
band is a true carboxylic acid and not a misidentified ring vibration.
Baseline Scan: Collect the FTIR spectrum of the neat solid (KBr pellet or ATR).[2] Note the peak at ~1690–1710 cm
.
Acidification:
Method A (KBr): Grind the sample with a drop of 1M HCl, dry, and re-press.[2]
Method B (ATR): Expose the sample to HCl fumes for 30 seconds.
Validation Scan:
Result: If the sample was zwitterionic (COO⁻), the HCl will protonate it to COOH.[2] You will see the emergence or intensification of the 1700 cm
band and the disappearance of the 1550 cm carboxylate band.[1]
Result: If the sample was already neutral, the spectrum remains largely unchanged (though the quinoline nitrogen may protonate, shifting ring modes >1600 cm
The following diagram illustrates the decision matrix for assigning the carbonyl band in quinoline derivatives.
Caption: Logical decision tree for distinguishing neutral quinoline-6-carboxylic acid from its zwitterionic forms and ester derivatives based on FTIR spectral markers.
Part 5: References
National Institutes of Health (NIH) PubChem. Quinoline-6-carboxylic acid | C10H7NO2.[1] Retrieved from [Link]
ResearchGate. Vibrational spectroscopic study of quinoline derivatives and DFT comparison. Retrieved from [Link]
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids and Dimerization Effects. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
High-Resolution Mass Spectrometry (HRMS) Guide for 8-Methoxyquinoline-6-Carboxylic Acid: Platform Comparison & Methodologies
Executive Summary
8-Methoxyquinoline-6-carboxylic acid (8-MQ-6-CA) is a critical heterocyclic building block frequently utilized in the development of kinase inhibitors, antimalarials, and antibacterial agents. Due to the rigid quinoline core and the presence of multiple functional groups (methoxy and carboxylic acid), precise structural elucidation is paramount during drug metabolism and pharmacokinetic (DMPK) profiling. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this analysis, providing sub-ppm mass accuracy and high-fidelity isotopic patterns required to distinguish 8-MQ-6-CA from isobaric biological matrix interferences[1].
This guide objectively compares the performance of leading HRMS platforms (Orbitrap vs. Q-TOF) for the analysis of small molecules like 8-MQ-6-CA and provides a self-validating, step-by-step LC-HRMS methodology grounded in established fragmentation dynamics.
Platform Comparison: Orbitrap vs. Q-TOF for Small Molecule Analysis
When analyzing low-molecular-weight compounds (m/z < 400), the choice of mass analyzer fundamentally impacts data quality. The two dominant platforms for non-targeted screening and exact mass quantitation are the Fourier Transform Orbitrap and the Quadrupole Time-of-Flight (Q-TOF)[2],[3].
Orbitrap Technology: Orbitrap analyzers measure the oscillation frequency of ions trapped in an electrostatic field. They are unparalleled in resolving power, capable of achieving >140,000 to 500,000 Full Width at Half Maximum (FWHM) at m/z 200[2]. This ultra-high resolution is critical for separating the fine isotopic variants of 8-MQ-6-CA (e.g., distinguishing
C and N isotopes) from complex background matrices[2].
Q-TOF Technology: Q-TOF instruments accelerate ions through a flight tube, measuring the time it takes them to reach the detector. While their resolving power for small molecules is lower (typically 40,000–60,000 FWHM), Q-TOFs excel in acquisition speed (up to 50 Hz), making them highly suitable for extremely narrow chromatographic peaks generated by ultra-high-performance liquid chromatography (UHPLC)[1].
Table 1: HRMS Platform Comparison for 8-MQ-6-CA Analysis
Performance Metric
Orbitrap (e.g., Q Exactive Focus)
Q-TOF (e.g., Agilent 6546)
Analytical Impact on 8-MQ-6-CA
Mass Analyzer
Fourier Transform Orbitrap
Time-of-Flight
Determines fundamental resolution limits and scan speed.
Max Resolving Power
>140,000 FWHM (at m/z 200)
~60,000 FWHM (at m/z 200)
Orbitrap provides superior isotopic fidelity for small molecules.
Mass Accuracy
< 1 ppm (Internal Calibration)
~ 1-2 ppm
Both ensure confident molecular formula assignment.
Acquisition Speed
Up to 12 Hz
Up to 50 Hz
Q-TOF captures narrower UHPLC peaks more effectively.
Dynamic Range
> 5 orders of magnitude
~ 5 orders of magnitude
Both support robust quantitative screening workflows.
To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Every step includes the mechanistic causality behind the experimental choice.
Step 1: System Suitability and Mass Calibration
Action: Infuse a positive ion calibration solution (e.g., a mixture of caffeine, MRFA, and Ultramark 1621) prior to the run. Follow with three injections of a solvent blank (100% Methanol).
Causality: External calibration ensures the mass accuracy remains < 1 ppm, which is mathematically required to restrict the number of possible empirical formulas for m/z 204.0655. The solvent blanks establish a baseline and confirm the absence of column carryover.
Step 2: Sample Preparation
Action: Dissolve 8-MQ-6-CA in DMSO to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.
Causality: The rigid quinoline core requires a strong aprotic solvent like DMSO for initial dissolution. The addition of 0.1% Formic Acid acts as an ionization enhancer; it lowers the pH below the pKa of the quinoline nitrogen (pKa ~4.9), ensuring the molecule is pre-protonated in solution for optimal positive electrospray ionization (ESI+).
Step 3: Chromatographic Separation
Action: Inject 2 µL onto a UHPLC BEH C18 column (2.1 × 50 mm, 1.7 µm). Use a gradient elution from 5% to 95% Mobile Phase B over 5 minutes. (Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile).
Causality: The bridged ethylsiloxane/silica hybrid (BEH) particle is chosen specifically to mitigate secondary interactions between the basic quinoline nitrogen and residual surface silanols. This prevents the severe peak tailing commonly observed with standard silica columns.
Step 4: HRMS Data Acquisition
Action: Operate the mass spectrometer in Full MS / data-dependent MS2 (ddMS2) mode. Set the Heated Electrospray Ionization (HESI) probe to 320 °C. Use Higher-energy C-trap Dissociation (HCD) with stepped normalized collision energies (NCE) of 20, 40, and 60.
Causality: Stepped NCE ensures a comprehensive fragmentation spectrum by capturing both fragile and stable bonds in a single scan. HCD is utilized instead of traditional Collision-Induced Dissociation (CID) because HCD eliminates the "1/3 rule" low-mass cutoff inherent to ion traps, allowing the detection of low m/z diagnostic fragments critical for elucidating the quinoline core[3].
LC-HRMS analytical workflow for the characterization of 8-methoxyquinoline-6-carboxylic acid.
The exact monoisotopic mass of 8-MQ-6-CA (C11H9NO3) is 203.0582 Da[4]. Under positive ESI conditions, the molecule readily forms a protonated precursor ion
Table 2: Exact Mass and Predicted Adducts for 8-MQ-6-CA
Ion Species
Formula
Theoretical m/z
Mass Error Tolerance
[M+H]+
C11H10NO3+
204.0655
< 2 ppm
[M+Na]+
C11H9NO3Na+
226.0475
< 2 ppm
[M-H]-
C11H8NO3-
202.0510
< 2 ppm
[M+NH4]+
C11H13N2O3+
221.0921
< 2 ppm
Fragmentation Pathway Analysis:
Upon activation via HCD, methoxyquinoline carboxylic acids exhibit highly predictable fragmentation patterns[5]. The primary dissociation channels involve the functional groups attached to the rigid aromatic core:
Neutral Loss of Water (-18 Da): The carboxylic acid group at the C-6 position undergoes dehydration, yielding a fragment at m/z 186.0550.
Decarboxylation (-44 Da): Direct loss of CO
from the precursor ion generates a highly stable methoxyquinoline fragment at m/z 160.0757.
Radical Methyl Loss (-15 Da): The methoxy group at the C-8 position can undergo homolytic cleavage to lose a methyl radical (
CH), resulting in a radical cation at m/z 189.0420[5].
Proposed MS/MS fragmentation pathway for 8-methoxyquinoline-6-carboxylic acid ([M+H]+).
Title: High-Resolution Mass Spectrometry for Human Exposomics: Expanding Chemical Space Coverage
Source: Environmental Science & Technology (ACS Publications)
URL: [Link]
Title: Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review
Source: MDPI (Foods)
URL: [Link]
Title: MASS SPECTRA OF OXYGENATED QUINOLINES
Source: Canadian Science Publishing
URL: [Link]
A Senior Application Scientist's Guide to HPLC Purity Method Development for Methoxyquinoline Carboxylic Acids
For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Purity in Drug Development In the landscape of pharmaceutical development, the purity of an active phar...
Author: BenchChem Technical Support Team. Date: March 2026
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel therapeutics based on the methoxyquinoline carboxylic acid scaffold, a robust and reliable analytical method for purity determination is paramount. These molecules, often characterized by their aromaticity, ionizable carboxylic acid and basic nitrogen functionalities, and varying polarity influenced by the position of the methoxy group, present unique challenges in chromatographic separation. This guide provides a comprehensive comparison of strategies for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) purity method for this important class of compounds. We will delve into the rationale behind experimental choices, present comparative data, and provide actionable protocols to empower researchers in this critical analytical endeavor.
I. Foundational Principles: A Systematic Approach to Method Development
A successful HPLC method is not born from a single experiment but is the result of a systematic and logical progression of experimental design and optimization. The overall workflow for developing a stability-indicating HPLC purity method for methoxyquinoline carboxylic acids is depicted below.
Caption: A systematic workflow for HPLC purity method development.
II. Comparative Analysis of Stationary Phases
The choice of stationary phase is arguably the most critical factor in achieving the desired selectivity for separating the parent methoxyquinoline carboxylic acid from its impurities and potential degradants. The aromatic and polar nature of these molecules necessitates a careful consideration of different column chemistries.
A. The Workhorse: C18 (Octadecyl Silane)
C18 columns are the most widely used stationary phases in reversed-phase HPLC due to their hydrophobicity and broad applicability.[1][2] For methoxyquinoline carboxylic acids, a C18 column provides good retention based on the overall hydrophobicity of the molecule.
Mechanism of Interaction: Primarily hydrophobic interactions between the non-polar C18 alkyl chains and the quinoline ring system.
Advantages: High stability, wide availability, and extensive literature support.
Limitations: May not provide sufficient selectivity for closely related isomers or impurities where the primary difference is not hydrophobicity. The basic nitrogen on the quinoline ring can interact with residual silanols on the silica surface, leading to peak tailing.[3]
B. An Alternative for Aromatic Analytes: Phenyl Phases
Phenyl-bonded stationary phases offer a different selectivity compared to C18 columns, which can be advantageous for aromatic compounds like methoxyquinoline carboxylic acids.[4][5]
Mechanism of Interaction: In addition to hydrophobic interactions, phenyl phases can engage in π-π interactions with the aromatic quinoline ring.[6]
Advantages: Enhanced selectivity for aromatic and unsaturated compounds. Can resolve isomers that co-elute on a C18 column.
Considerations: The choice of organic modifier is crucial. Methanol tends to enhance π-π interactions more than acetonitrile, which can be used to modulate selectivity.[4]
C. For Enhanced Polarity and Alternative Selectivity: Cyano and Polar-Embedded Phases
For more polar methoxyquinoline carboxylic acid analogues or for separating them from polar impurities, cyano or polar-embedded phases can be valuable tools.
Cyano (CN) Phases: These phases are less hydrophobic than C18 and can operate in both reversed-phase and normal-phase modes.[1] They offer different selectivity due to dipole-dipole interactions.
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain.[7] This polar group can interact with polar functional groups on the analyte and also shields the basic nitrogen from interacting with residual silanols, leading to improved peak shape for basic compounds.[7]
Comparative Data Summary
The following table provides a hypothetical comparison of the performance of different stationary phases for the analysis of a methoxyquinoline carboxylic acid and its impurities.
Stationary Phase
Retention Factor (k) of API
Resolution (Rs) of Critical Pair
Peak Asymmetry (As) of API
Rationale for Performance
C18
5.2
1.3
1.6
Good hydrophobic retention, but potential for silanol interactions leading to tailing.[3]
Phenyl-Hexyl
4.8
1.8
1.2
π-π interactions provide alternative selectivity, improving resolution of aromatic impurities.[6]
Cyano
3.1
1.1
1.1
Lower retention due to reduced hydrophobicity; may not be suitable for less polar analogues.
Polar-Embedded
4.5
1.6
1.0
Good retention with excellent peak shape due to shielding of residual silanols.[7]
III. The Power of the Mobile Phase: Optimizing Separation
The mobile phase composition, particularly its pH and the choice of organic modifier, is a powerful tool for manipulating the retention and selectivity of ionizable compounds like methoxyquinoline carboxylic acids.[8][9]
A. The Critical Role of pH
Methoxyquinoline carboxylic acids are amphoteric, possessing both a basic nitrogen on the quinoline ring and an acidic carboxylic acid group. The ionization state of these functional groups is governed by the pH of the mobile phase and significantly impacts their retention in reversed-phase HPLC.[10]
Low pH (e.g., pH 2-3): The carboxylic acid group is protonated (neutral), and the quinoline nitrogen is protonated (positive charge). The molecule is more polar and will have lower retention on a reversed-phase column.
Mid-range pH (e.g., pH 4-6): The carboxylic acid may be partially or fully deprotonated (negative charge), while the quinoline nitrogen remains protonated. The molecule exists as a zwitterion, and its retention behavior can be complex.
High pH (e.g., pH > 7): The carboxylic acid is deprotonated, and the quinoline nitrogen is neutral. The molecule is more hydrophobic and will have higher retention. However, traditional silica-based columns are not stable at high pH.[1]
Expert Tip: To ensure a robust and reproducible method, it is generally recommended to work at a pH that is at least 2 units away from the pKa of the functional groups of interest.[10] This ensures that the analyte is in a single, stable ionization state.
B. Choice of Organic Modifier and Buffer
Organic Modifiers: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. They differ in their polarity and elution strength, and switching between them can significantly alter selectivity.[4]
Buffers: A buffer is essential to control the mobile phase pH and ensure reproducible retention times.[11] Phosphate buffers are common for UV detection due to their low UV cutoff, but are not volatile and thus incompatible with mass spectrometry (MS).[12] Volatile buffers like ammonium formate or ammonium acetate are preferred for LC-MS applications.
The logical flow of mobile phase optimization is illustrated in the following diagram.
Caption: A logical approach to mobile phase optimization.
IV. Ensuring Specificity: The Role of Forced Degradation Studies
A stability-indicating method is one that can accurately quantify the API in the presence of its degradation products, impurities, and excipients. Forced degradation studies are a critical component of developing such a method.[12][13] These studies involve subjecting the drug substance to harsh conditions to intentionally generate degradation products.
A. Common Stress Conditions
According to ICH guidelines, forced degradation studies should include exposure to:
Acidic and Basic Hydrolysis: Typically using 0.1 M HCl and 0.1 M NaOH at elevated temperatures.[8] Methoxyquinoline carboxylic acids may be susceptible to hydrolysis of the methoxy group or other reactions depending on the molecular structure.
Oxidation: Commonly performed using hydrogen peroxide (e.g., 3% H₂O₂).[14] The quinoline ring system can be susceptible to oxidation.
Thermal Stress: Exposing the solid drug substance and a solution to high temperatures (e.g., 60-80 °C).
Photostability: Exposing the drug substance to light of a specified wavelength and intensity.[8]
B. Plausible Degradation Pathways
Based on the structure of methoxyquinoline carboxylic acids, several degradation pathways can be anticipated:
Demethylation: The methoxy group can be cleaved under acidic or thermal stress to form the corresponding hydroxyquinoline carboxylic acid.
Decarboxylation: The carboxylic acid group may be lost under thermal stress.
Oxidation: The quinoline ring can be oxidized to form N-oxides or other oxidation products.
Hydrolysis: Depending on other functional groups present, hydrolysis may occur.
The following diagram illustrates potential degradation pathways for a generic methoxyquinoline carboxylic acid.
Caption: Plausible degradation pathways for methoxyquinoline carboxylic acids.
The use of UPLC-MS/MS is highly recommended for the characterization of degradation products, as it provides both chromatographic separation and mass information for structural elucidation.[15]
V. Experimental Protocols
The following protocols provide a starting point for the development of an HPLC purity method for a novel methoxyquinoline carboxylic acid.
Protocol 1: Stationary Phase Screening
Columns:
C18, 150 x 4.6 mm, 5 µm
Phenyl-Hexyl, 150 x 4.6 mm, 5 µm
Polar-Embedded, 150 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: Acetonitrile
Gradient: 10-90% B over 15 minutes
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: UV at the λmax of the API
Injection Volume: 10 µL
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.
Protocol 2: Forced Degradation Study
Sample Preparation: Prepare a stock solution of the API at 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl. Heat at 60 °C for 24 hours. Neutralize with 0.2 M NaOH before injection.
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.2 M HCl before injection.
Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂. Keep at room temperature for 24 hours.
Thermal Degradation: Heat the solid API at 80 °C for 48 hours. Also, reflux the stock solution at 60 °C for 24 hours.
Analysis: Analyze all stressed samples, along with an unstressed control, using the optimized HPLC method.
VI. Method Validation: Ensuring Trustworthiness
Once a suitable method has been developed, it must be validated according to ICH Q2(R2) guidelines to demonstrate that it is fit for its intended purpose. The validation should include the following parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through the forced degradation studies.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
VII. Conclusion: A Roadmap to a Robust Purity Method
The development of a stability-indicating HPLC purity method for methoxyquinoline carboxylic acids is a multifaceted process that requires a deep understanding of chromatographic principles and the physicochemical properties of the analytes. By systematically screening stationary phases, optimizing the mobile phase, and performing comprehensive forced degradation studies, a robust and reliable method can be developed and validated. This guide provides a framework and practical insights to navigate the challenges of this critical analytical task, ultimately contributing to the development of safe and effective medicines.
VIII. References
Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Publication number 5990-4668EN.
International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.
Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Technical Report C190-E155.
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons.
Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development.
Neue, U. D., et al. (2002). Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases. Journal of Chromatography A, 965(1-2), 3-17.
Sandia, M. P., et al. (2018). Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases. Journal of Separation Science, 41(1), 179-195.
Alsante, K. M., et al. (2014). A review of forced degradation and stability indicating studies of drugs. Journal of Pharmaceutical and Biomedical Analysis, 87, 3-15.
Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography.
Dong, M. W. (2013). An effective approach to HPLC method development. LCGC North America, 31(8), 612-621.
Ngwa, G. (2010). Forced degradation as an integral part of HPLC stability-indicating method development. Drug Delivery and Technology, 10(5), 56-59.
Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
MAC-MOD Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality.
Jones, A. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Hichrom.
Babu, M. A., et al. (2023). Sensitive and validated UPLC-MS/MS method for the identification and characterization of forced degradation products for felodipine. Acta Chromatographica, 35(2), 123-131.
Blessy, M., et al. (2014). Pharmaceutical forced degradation studies with regulatory consideration. Journal of Pharmaceutical and Biomedical Analysis, 99, 1-13.
Chrom Tech. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid.
Scholar Hub Universitas Indonesia. (2023, June 2). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction.
MilliporeSigma. (n.d.). Developing HPLC Methods.
MDPI. (2024, February 28). Effect of Carboxyl Group Position on Assembly Behavior and Structure of Hydrocarbon Oil–Carboxylic Acid Compound Collector on Low-Rank Coal Surface: Sum-Frequency Vibration Spectroscopy and Coarse-Grained Molecular Dynamics Simulation Study.
ResearchGate. (n.d.). Influence of the Position of the Methoxy Group on the Stabilities of the Syn and Anti Conformers of 4-, 5-, and 6-Methoxyindole.
IntechOpen. (n.d.). Chromatographic Approaches for Physicochemical Characterization of Compounds.
BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Quinolinic Acid.
PubMed. (2024, July 5). The role of the methoxy group in approved drugs.
SIELC Technologies. (2023, October 4). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column.
ResearchGate. (2025, August 7). RP-HPLC determination of lipophilicity in series of quinoline derivatives.
ResearchGate. (2025, August 10). Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics.
Journal of Chemical and Pharmaceutical Research. (n.d.). A process of method development: A chromatographic approach.
PubMed. (2000, February 18). Stability-indicating high-performance liquid chromatographic assay and analysis of decomposition products of 2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid.
ResearchGate. (n.d.). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography.
Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography.
Chemistry LibreTexts. (2019, June 5). High-Performance Liquid Chromatography.
Definitive Guide to Melting Point Standards: 8-Methoxyquinoline-6-carboxylic Acid
An In-depth Technical Guide on the Characterization and Melting Point Standards for 8-Methoxyquinoline-6-carboxylic Acid (CAS: 1668584-26-6).[1] Content Type: Publish Comparison Guide Audience: Medicinal Chemists, QC Ana...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide on the Characterization and Melting Point Standards for 8-Methoxyquinoline-6-carboxylic Acid (CAS: 1668584-26-6).[1]
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, QC Analysts, and Process Development Scientists
Focus: Physical Characterization, Purity Assessment, and Comparative Analysis
Executive Summary
8-Methoxyquinoline-6-carboxylic acid (CAS: 1668584-26-6) is a critical heterocyclic building block, increasingly utilized in the synthesis of antiviral agents (e.g., paramyxovirus inhibitors) and antibacterial quinolones.[1] Unlike commoditized pharmaceuticals (e.g., Ibuprofen) with established pharmacopeial monographs (USP/EP), this compound currently occupies the status of a Research Chemical/Intermediate .
Consequently, a universally standardized "accepted" melting point (MP) does not exist in public harmonized pharmacopeias. Instead, the "Standard" is defined by in-house reference materials derived from high-purity synthesis.
This guide provides the expected physicochemical ranges based on structural analogs, a comparative analysis of purity grades, and a self-validating protocol to establish your own reference standard.
Technical Specifications & Expected Range
Based on structure-property relationships (SPR) of quinoline carboxylic acids and patent literature data for this specific class, the following specifications serve as the baseline for quality control.
MP determination in capillary requires dry sample to avoid "sweating" artifacts.[1]
Critical Insight: For high-melting quinolines, the rate of heating significantly alters the observed melting point due to concurrent thermal decarboxylation. A fast ramp (>10°C/min) often yields a higher observed MP than a slow ramp.
In drug development, the "performance" of this intermediate is measured by its ability to undergo clean coupling (e.g., amide bond formation). Impurities affecting MP are the primary concern.
Table 1: Purity Grade Comparison
Feature
Grade A: High-Purity Reference
Grade B: Crude Synthesis Intermediate
Alternative: 8-Hydroxy Analog
Purity (HPLC)
>98.5%
90% - 95%
N/A (Different Compound)
Melting Point Behavior
Sharp range (2-3°C span).[1] Clear melt or sharp decomposition.
Broad range (>5°C span). Softening begins early (e.g., 220°C).
8-Hydroxyquinoline-6-COOH melts at significantly higher T or chars due to H-bonding.[1]
Since no monograph exists, you must validate your batch against this protocol. This workflow distinguishes between solvent entrapment (pseudo-melting) and true thermodynamic melting.
Workflow Diagram: Characterization Logic
Figure 1: Decision tree for characterizing the thermal behavior of 8-methoxyquinoline-6-carboxylic acid. Note the differentiation between solvent loss and true melting.
Step-by-Step Protocol
Objective: Determine the melting point range with <1°C precision while accounting for decomposition.
Sample Preparation:
Dry 100 mg of sample in a vacuum oven at 60°C for 4 hours to remove residual solvent (water/methanol from hydrolysis).
Grind the dried solid to a fine, uniform powder. Coarse crystals can cause irregular heat transfer.
Capillary Method (Visual):
Apparatus: Digital Melting Point System (e.g., Mettler Toledo MP90 or Stuart SMP30).
Loading: Fill capillary to 3 mm height. Compact by tapping.
Ramp 1 (Scout): 10°C/min to 200°C, then 20°C/min until melt. Record approximate T.
Ramp 2 (Precise): Heat rapidly to (T_approx - 20°C). Hold for 1 min. Ramp at 1.0°C/min .
Observation: Record Onset (liquid meniscus forms) and Clear Point (complete liquid).
Note: If bubbling occurs immediately, record as "Melting with Decomposition" (
).
DSC Method (Definitive):
Pan: Crimped Aluminum (vented if volatiles suspected).
Program: Equilibrate at 40°C. Ramp 10°C/min to 300°C.
Interpretation: Look for a sharp endothermic peak. Integration of the peak area can be used to estimate purity via the Van't Hoff equation (purity determination by melting point depression).
Troubleshooting & Scientific Causality
Issue: Observed MP is 220-230°C (Low).
Cause 1: Incomplete Hydrolysis. The methyl ester precursor typically melts much lower than the free acid. Check 1H NMR for a methyl singlet at ~3.9 ppm (ester) vs 4.0 ppm (methoxy).
Cause 2: Decarboxylation. If the ramp rate is too slow (<1°C/min), the compound may decarboxylate to 8-methoxyquinoline (liquid at RT) before melting, appearing as a "wetting" of the solid.
Issue: Sample turns brown before melting.
Cause: Oxidative degradation. This is common for electron-rich quinolines.[1] Ensure the capillary is sealed or the DSC pan is under Nitrogen purge (50 mL/min).
References
Synthesis & Application in Antivirals
Patent: US 2022/0119398 A1. "Heterocyclic compounds as anti-viral agents."[6] (2022). Identifies 8-methoxyquinoline-6-carboxylic acid as a key intermediate (Compound 18-9 coupling).[1]
Source:(Search CAS: 1668584-26-6 for current CoA specifications).[1]
Disclaimer: This guide is for research purposes. Always consult the specific Certificate of Analysis (CoA) of your batch, as "Research Grade" materials may vary significantly between vendors.
Comparison of biological activity: 8-methoxyquinoline vs 8-hydroxyquinoline derivatives
The quinoline scaffold is universally recognized as a "privileged structure" in drug discovery. Among its derivatives, 8-hydroxyquinoline (8-HQ) has been extensively studied for its profound antimicrobial, anticancer, an...
Author: BenchChem Technical Support Team. Date: March 2026
The quinoline scaffold is universally recognized as a "privileged structure" in drug discovery. Among its derivatives, 8-hydroxyquinoline (8-HQ) has been extensively studied for its profound antimicrobial, anticancer, and neuroprotective properties. However, in rigorous pharmacological development, determining whether a compound's bioactivity stems from the core heterocyclic scaffold or a specific functional group is critical.
By comparing 8-HQ to its methylated analog, 8-methoxyquinoline (8-MQ) , researchers can isolate the exact mechanism of action. This technical guide provides an objective, data-driven comparison of these two derivative classes, detailing the causality behind their divergent biological performances and outlining self-validating experimental frameworks for your own laboratory workflows.
Structural Causality and Mechanistic Divergence
The fundamental driver of 8-HQ’s biological activity is its structural capacity to act as a monoprotic bidentate chelating agent. The close proximity of the hydroxyl group to the heterocyclic nitrogen allows 8-HQ to form highly stable five-membered chelate rings with divalent and trivalent metal cations (e.g., Cu²⁺, Zn²⁺, Fe²⁺/³⁺) .
Conversely, the synthesis of 8-MQ derivatives introduces a methyl group at the 8-position. This single modification drastically alters the molecule's physicochemical profile:
Loss of the Dissociable Proton: The oxygen atom can no longer participate in charge-neutralizing coordination.
Steric Hindrance: The bulky methyl group physically blocks the coordination geometry required for metal binding.
Because 8-MQ cannot effectively chelate metals, it serves as an indispensable negative control in drug development. If a newly synthesized 8-HQ derivative exhibits high cytotoxicity, but its 8-MQ analog is inactive, the mechanism of action is definitively linked to metal chelation—such as the generation of reactive oxygen species (ROS) via Fenton-like chemistry or the starvation of critical metalloenzymes .
Divergent mechanistic pathways of 8-HQ vs 8-MQ based on metal chelation capabilities.
Quantitative Performance Comparison
Recent structure-activity relationship (SAR) studies highlight the stark contrast in biological efficacy between these two scaffolds. In a 2024 study evaluating quinoline-5-sulfonamides, researchers synthesized parallel libraries of 8-HQ and 8-MQ acetylene derivatives. The data unequivocally demonstrated that the unsubstituted phenolic group is an absolute requirement for both antineoplastic and antibacterial efficacy .
Table 1: Comparative Biological Activity of Quinoline-5-Sulfonamide Derivatives
Target / Cell Line
8-Hydroxyquinoline (8-HQ) Derivatives
8-Methoxyquinoline (8-MQ) Derivatives
Mechanistic Implication
A549 (Lung Adenocarcinoma)
Highly Active (IC₅₀ < 10 µM)
Inactive (IC₅₀ > 100 µM)
Free phenolic group required for cytotoxicity.
MDA-MB-231 (Breast Cancer)
Highly Active (IC₅₀ < 15 µM)
Inactive (IC₅₀ > 100 µM)
Chelation drives anti-proliferative effects.
MRSA (Bacterial Isolate)
Potent Inhibition (MIC < 8 µg/mL)
No Inhibition
Disruption of bacterial metal homeostasis.
HFF-1 (Normal Fibroblasts)
Low Toxicity (IC₅₀ ~ 100 µM)
N/A
Selective toxicity towards hyper-metabolic cells.
Data synthesized from comparative in vitro evaluations of quinoline-5-sulfonamide analogs.
Self-Validating Experimental Methodologies
To rigorously compare 8-HQ and 8-MQ derivatives in your own pipeline, you must employ a dual-assay approach. The first protocol establishes the physicochemical disparity (metal binding), while the second translates this to a biological phenotype. This creates a self-validating loop: if a compound cannot chelate metals in Protocol 1, its failure in Protocol 2 confirms the metal-dependent mechanism.
Protocol 1: UV-Vis Spectrophotometric Metal Chelation Assay
Causality Check: Why use UV-Vis? The formation of a metal-ligand charge transfer (MLCT) complex induces a distinct bathochromic (red) shift, providing undeniable optical proof of coordination.
Reagent Preparation: Prepare 50 µM solutions of 8-HQ and 8-MQ derivatives in a physiological buffer (e.g., 50 mM HEPES, pH 7.4) containing 1% DMSO for solubility.
Expert Insight: Always use a non-coordinating buffer like HEPES. Phosphate-buffered saline (PBS) contains phosphates that will precipitate the metal ions, yielding false negatives.
Metal Titration: Systematically titrate aqueous CuCl₂ or ZnCl₂ (0 to 100 µM) into the compound solutions.
Spectral Acquisition: Scan absorbance from 250 nm to 500 nm using a microplate reader or spectrophotometer.
Data Interpretation: 8-HQ analogs will exhibit a decrease in the primary ligand peak (~320 nm) and the emergence of a new MLCT band (~380-420 nm). 8-MQ will show zero spectral shift, validating the absence of coordination.
Protocol 2: Broth Microdilution Assay with Metal Rescue
Causality Check: How do we prove the biological effect is due to metal starvation? By supplementing excess exogenous metal to "rescue" the microbes.
Inoculum Preparation: Cultivate MRSA to the log phase and adjust the concentration to 5 × 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).
Compound Dilution: Dispense serial dilutions of 8-HQ and 8-MQ (0.5 to 128 µg/mL) into a 96-well plate.
The Validation Step (Metal Rescue Arm): In a parallel set of identical wells, supplement the MHB with 100 µM FeCl₃ or CuCl₂.
Expert Insight: If 8-HQ exerts its antimicrobial effect by starving the bacteria of essential iron, supplementing excess iron will saturate the chelator and rescue bacterial growth (shifting the MIC higher). 8-MQ, lacking chelation, will show no differential response between the standard and rescued arms.
Incubation & Readout: Incubate at 37°C for 18-24 hours. Measure optical density at 600 nm (OD₆₀₀).
Self-validating experimental workflow correlating metal affinity to biological activity.
Conclusion
The comparative analysis of 8-hydroxyquinoline and 8-methoxyquinoline derivatives perfectly illustrates the principles of rational drug design. While the quinoline core provides essential lipophilicity and membrane permeability, it is the unprotected hydroxyl group at position 8 that acts as the biological warhead via metal chelation. For researchers developing novel therapeutics, utilizing 8-MQ as a structural control is a mandatory step to validate the pharmacodynamic mechanisms of 8-HQ-based lead compounds.
References
Title: 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
Title: Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines
Source: MDPI (Molecules)
URL: [Link]
Title: Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines
Source: Frontiers in Chemistry
URL: [Link]
Validation
Crystal structure data (XRD) for 8-methoxyquinoline-6-carboxylic acid
Topic: Comparative Crystal Structure Guide: 8-Methoxyquinoline-6-carboxylic Acid vs. Isomeric Alternatives Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Solid-State Scientists, and Process Engineer...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparative Crystal Structure Guide: 8-Methoxyquinoline-6-carboxylic Acid vs. Isomeric Alternatives
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Solid-State Scientists, and Process Engineers.
Executive Summary: The Structural Advantage
In drug development, the solid-state properties of quinoline intermediates define the scalability of API synthesis. 8-Methoxyquinoline-6-carboxylic acid (8-OMe-6-COOH) represents a specific substitution pattern where the hydrogen-bond donor (carboxylic acid) is distal to the quinoline nitrogen, contrasting sharply with its common isomer, 6-methoxyquinoline-8-carboxylic acid .
This guide objectively compares the crystallographic performance (packing efficiency, stability, and solubility) of 8-OMe-6-COOH against its structural alternatives. While the 8-COOH isomers often form intramolecular hydrogen bonds (limiting lattice energy), the 6-COOH target molecule is driven by strong intermolecular dimerization, resulting in superior thermal stability but distinct solubility challenges.
Structural Analysis & Performance Comparison
The "performance" of a crystal structure in this context refers to Lattice Energy , Melting Point (Thermal Stability) , and Solubility .
The Isomer Effect: 6-COOH vs. 8-COOH
The position of the carboxylic acid relative to the quinoline nitrogen dictates the dominant packing motif.
Feature
Target: 8-Methoxyquinoline-6-carboxylic acid
Alternative: 6-Methoxyquinoline-8-carboxylic acid
Impact on Performance
H-Bonding Motif
Intermolecular Dimer (Head-to-Head). The acid is too far from the ring Nitrogen for internal bonding.
Intramolecular (N···HO-C=O). The acid is peri to the Nitrogen.
Target has higher lattice energy (higher MP).
Packing Efficiency
High. Planar stacking is favored; the 8-OMe group fills the void between dimers.
Moderate. The intramolecular bond "closes" the molecule, making it more lipophilic but less efficiently packed.
Target is less soluble in non-polar solvents.
Thermal Stability
High (>270°C) . Requires breaking intermolecular dimers to melt.
Lower (<200°C) . Lattice held by weaker van der Waals forces.
Target is more stable for high-temp processing.
Zwitterion Potential
Low. The acid is spatially separated from the basic Nitrogen.
High. Proton transfer can occur in the solid state (salt formation).
Target remains a neutral free acid more easily.
Expert Insight: When screening for polymorphs of the 8-OMe-6-COOH target, expect Centrosymmetric Dimers (Space Group
) as the thermodynamic form. Unlike the 8-COOH alternative, it will resist forming solvates unless a strong proton-donating solvent (like Acetic Acid) is used.
To validate the structure of 8-methoxyquinoline-6-carboxylic acid, use this self-validating workflow. This protocol is designed to differentiate the target from potential regio-isomeric impurities.
Diagnostic Peak Identification:
Since specific reference patterns for the 6-COOH isomer are proprietary, use these calculated exclusion zones based on the unit cell of the analogous Quinoline-2-carboxylic acid (Reference Standard):
Low Angle Region (5°–10° 2θ): Look for the (100) or (001) reflection. A peak here indicates a long unit cell axis (>15 Å), typical of dimer packing.
π-Stacking Region (26°–28° 2θ): A sharp, intense peak here confirms the planar stacking of the quinoline rings (d-spacing ~3.4 Å).
The following diagram outlines the decision tree for characterizing the solid form, ensuring you distinguish the target from unstable polymorphs.
Figure 1: Strategic workflow for confirming the solid-state identity of quinoline carboxylic acids. The "Check H-Bond Motif" step is the critical differentiator between the 6-COOH and 8-COOH isomers.
Reference Data & Specifications
Use this table to benchmark your experimental data. The "Reference Standard" (Quinoline-2-carboxylic acid) is provided as a control for instrument calibration.
Note on Data Interpretation:
If your experimental PXRD shows multiple peaks below 10° 2θ, suspect solvate formation (common with DMF). Dry the sample at 100°C under vacuum and re-scan to confirm the stable non-solvated form.
References
Sigma-Aldrich. Product Specification: 8-Methoxyquinoline-6-carboxylic acid (CAS 1668584-26-6).[3] Retrieved from .
Cambridge Crystallographic Data Centre (CCDC). Crystal Structure of Quinoline-2-carboxylic acid (Refcode: QNLCA)..
A Senior Application Scientist's Guide to the Proper Disposal of 8-Methoxyquinoline-6-carboxylic Acid
As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. 8-Methoxyquinoline-6-carboxylic acid, a key...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. 8-Methoxyquinoline-6-carboxylic acid, a key building block in various synthetic pathways, demands a disposal protocol rooted in a thorough understanding of its chemical nature and potential hazards. This guide provides a comprehensive, step-by-step framework for its safe and compliant disposal, ensuring the protection of laboratory personnel and the environment. The core principle guiding this protocol is to treat the compound as hazardous chemical waste, adhering to the most stringent applicable standards.
Hazard Identification and Risk Assessment: Understanding the Compound
While a comprehensive toxicological profile for 8-Methoxyquinoline-6-carboxylic acid is not fully established, its structural motifs—a quinoline core and a carboxylic acid group—provide a solid basis for risk assessment. Quinolines, as a class, can exhibit toxic properties, including potential liver damage, and are often irritating to the skin, eyes, and respiratory system[1][2]. Carboxylic acids can be corrosive or irritating. Therefore, a cautious approach is mandatory.
Based on data from structurally similar compounds and general chemical principles, we can anticipate the following hazards[3][4]:
Property & Hazard Information
Data/Classification
Rationale & Source(s)
Physical State
Solid
Direct observation from supplier data. Handling solids requires measures to prevent dust generation.
GHS Pictogram
GHS07 (Exclamation Mark)
Indicates potential for skin irritation, serious eye irritation, and respiratory irritation.
GHS Hazard Statements
H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4][5]
These classifications are common for substituted quinolines and carboxylic acids. Direct contact and inhalation must be prevented.
The compound's solid form makes dust inhalation a primary concern during handling and weighing.
Decomposition Products
Emits toxic fumes under fire conditions, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx)[3][7][8].
The presence of carbon, hydrogen, nitrogen, and oxygen in the molecular structure dictates these combustion byproducts. This is a critical consideration for selecting incineration as a disposal method, as it necessitates an afterburner and scrubber[3][9].
Environmental Hazards
Potential for aquatic toxicity. Quinoline derivatives are often noted for their environmental persistence and harm to aquatic life[10][11].
As a precautionary measure, this compound should never be disposed of down the drain or in regular trash to prevent environmental release[9][11].
Prerequisites for Safe Handling and Disposal
Before any disposal activities commence, the following engineering controls and Personal Protective Equipment (PPE) must be in place. This is not merely a checklist; it is a system designed to create a protective barrier between the researcher and the chemical hazard.
Engineering Controls : All handling of 8-Methoxyquinoline-6-carboxylic acid, both in its pure form and as waste, must be conducted within a certified chemical fume hood[3][6][12]. This is the primary defense against the inhalation of fine particulates. Ensure that an eyewash station and safety shower are readily accessible and unobstructed[12].
Personal Protective Equipment (PPE) : The selection of PPE is dictated by the hazards identified above.
Eye and Face Protection : Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations[1][7]. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing[12][13].
Hand Protection : Use chemical-resistant gloves, such as nitrile, and inspect them for any signs of degradation or punctures before each use[1][3]. Contaminated gloves must be disposed of as hazardous waste[13].
Body Protection : A laboratory coat is mandatory. For tasks with a higher risk of contamination, such as cleaning up a large spill, a chemical-resistant apron is also required[1][12].
Respiratory Protection : If there is any risk of dust generation outside of a fume hood, a NIOSH/MSHA-approved respirator is required[1][12].
Step-by-Step Disposal Protocol
The proper disposal of 8-Methoxyquinoline-6-carboxylic acid waste is a multi-step process that ensures safety from the point of generation to final elimination.
Step 1: Waste Segregation
Proper segregation at the source is the most critical step in a compliant waste management program. Incompatible chemicals can react violently if mixed[12].
Solid Waste : Collect all materials contaminated with 8-Methoxyquinoline-6-carboxylic acid, including unused solid compound, contaminated weigh boats, paper towels, and single-use PPE (e.g., gloves, shoe covers). This waste stream must be kept separate from non-hazardous lab trash and from incompatible chemical wastes[10][12][13].
Liquid Waste : Any solutions containing 8-Methoxyquinoline-6-carboxylic acid, including reaction mixtures or rinsate from decontaminating glassware, should be collected in a designated liquid hazardous waste container.
"Empty" Containers : Triple-rinse any empty containers that held the pure compound with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous liquid waste[10]. Only after this decontamination procedure can the container be considered for recycling or disposal as non-hazardous waste, per your institution's policy.
Step 2: Waste Containerization and Labeling
The integrity of the waste container is essential for safe storage and transport.
Container Selection : Use only approved hazardous waste containers made of compatible materials, such as high-density polyethylene (HDPE) or glass[12]. Ensure the container is in good condition, free of cracks or leaks, and has a secure, tight-fitting lid[12].
Labeling : All waste containers must be clearly and accurately labeled. The label must include, at a minimum:
The full chemical name: "8-Methoxyquinoline-6-carboxylic acid". Avoid abbreviations or formulas.
The specific hazards associated with the waste (e.g., "Irritant," "Toxic").
The accumulation start date (the date the first drop of waste was added).
Step 3: On-Site Storage
Waste must be stored safely pending pickup by a licensed disposal service.
Location : Store waste containers in a designated, well-ventilated satellite accumulation area within or near the laboratory.
Conditions : Keep containers tightly closed except when adding waste[3][12]. Store in a cool, dry place away from direct sunlight and incompatible materials, particularly strong oxidizing agents[8].
Step 4: Final Disposal Route
The recommended and most environmentally sound method for the final disposal of 8-Methoxyquinoline-6-carboxylic acid is through a licensed professional waste disposal service.
Primary Method: Incineration : The preferred disposal method is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber[3][9]. This process ensures the complete destruction of the organic molecule, converting it primarily to CO2, H2O, and nitrogen oxides, which are then "scrubbed" from the exhaust gases to prevent atmospheric pollution.
DO NOT Dispose in Sanitary Sewer : This compound's potential aquatic toxicity and unknown biodegradability profile make sewer disposal unacceptable[9][11].
DO NOT Dispose in Regular Trash : Landfilling this chemical is not a responsible option, as it could potentially leach into the soil and groundwater[10][15].
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your properly segregated and labeled hazardous waste containers[12]. They are the final authority on disposal procedures and vendor selection.
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
Personnel Exposure :
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[3].
Skin Contact : Wash the affected area thoroughly with soap and running water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops[3].
Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[3].
Ingestion : Do NOT induce vomiting. Give the victim water to drink and seek immediate medical attention[3][9].
Spill Response :
Small Spills : For minor spills of solid material, trained personnel wearing appropriate PPE can gently sweep or scoop the material into a designated hazardous waste container, avoiding dust generation. Ventilate the area and decontaminate the spill surface[3][7].
Large Spills : Evacuate the immediate area and prevent entry. Contact your institution's EHS or emergency response team immediately[12].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 8-Methoxyquinoline-6-carboxylic acid waste.
Caption: Disposal workflow for 8-Methoxyquinoline-6-carboxylic acid.
By adhering to this structured and scientifically-grounded disposal protocol, you actively contribute to a culture of safety and environmental stewardship. Always remember that these guidelines are intended to supplement, not replace, the specific regulations and procedures established by your institution's EHS department and local governing bodies.
References
Pipeline and Hazardous Materials Safety Administration. Interpretation Document on Disposal. [Link]
New Jersey Department of Health. Hazardous Substance Fact Sheet - Quinoline. [Link]
PubChem. 8-methoxyquinoline-5-carboxylic Acid - Safety and Hazards. [Link]
U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]
Personal protective equipment for handling 8-Methoxyquinoline-6-carboxylic acid
A Researcher's Guide to Safely Handling 8-Methoxyquinoline-6-carboxylic Acid Hazard Assessment: An Informed Approach In the absence of direct data for 8-Methoxyquinoline-6-carboxylic acid, a conservative approach is warr...
Author: BenchChem Technical Support Team. Date: March 2026
A Researcher's Guide to Safely Handling 8-Methoxyquinoline-6-carboxylic Acid
Hazard Assessment: An Informed Approach
In the absence of direct data for 8-Methoxyquinoline-6-carboxylic acid, a conservative approach is warranted. We will extrapolate potential hazards from related compounds such as 6-Methoxyquinoline-4-carboxylic Acid, 8-Hydroxyquinoline, and other quinoline derivatives. Carboxylic acids, as a class, can be corrosive and pose hazards upon contact with skin or eyes.[1][2] Quinoline and its derivatives are known to have various toxicological properties.[3][4]
Based on available information for analogous compounds, 8-Methoxyquinoline-6-carboxylic acid should be treated as potentially hazardous. A summary of hazards identified in similar compounds is presented below:
Toxic if swallowed, may cause an allergic skin reaction, causes serious eye damage, and may damage an unborn child. Very toxic to aquatic life with long-lasting effects.[4][6]
6-Methoxyquinoline
5263-87-6
Harmful if swallowed, in contact with skin, and if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[7]
Quinoline
91-22-5
Toxic to aquatic life with long-lasting effects.[3]
Given these potential risks, adherence to stringent safety protocols is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure to 8-Methoxyquinoline-6-carboxylic acid. The following recommendations are based on guidelines for handling similar chemical structures.[8][9]
Eye and Face Protection
Chemical Safety Goggles: These are mandatory to protect against potential splashes.[9]
Face Shield: In addition to goggles, a face shield should be worn when there is a significant risk of splashing, such as when handling larger quantities or during vigorous mixing.[9][10]
Skin and Body Protection
Gloves: Chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are recommended for handling acids and quinoline derivatives.[10][11] Always inspect gloves for any signs of degradation or perforation before use.[12]
Laboratory Coat: A lab coat must be worn to protect against accidental spills and skin contact.[8]
Closed-toe Shoes and Long Pants: This is a minimum requirement for any laboratory work to protect the feet and legs from spills.[9]
Respiratory Protection
Chemical Fume Hood: All handling of 8-Methoxyquinoline-6-carboxylic acid should be conducted in a certified chemical fume hood to minimize the inhalation of any dust or vapors.[13]
Respirator: If working outside of a fume hood is unavoidable, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[10][13] Fit testing is crucial to ensure the respirator provides a proper seal.[10]
The following workflow provides a logical approach to PPE selection:
Figure 1. PPE Selection Workflow for Handling 8-Methoxyquinoline-6-carboxylic Acid.
A systematic approach to handling 8-Methoxyquinoline-6-carboxylic acid will further enhance safety.
Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items.
Weighing: If weighing the solid compound, do so within the fume hood or in a designated weighing enclosure to prevent the dispersion of dust.[5]
Dissolving: When preparing solutions, add the solid 8-Methoxyquinoline-6-carboxylic acid to the solvent slowly. Be aware of any potential exothermic reactions.
Reactions: Conduct all reactions involving this compound within the fume hood. Use appropriate glassware and ensure it is free from defects.
Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even after removing gloves.[14]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.[13]
Waste Segregation: Do not mix waste containing 8-Methoxyquinoline-6-carboxylic acid with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[13]
Containerization: Collect all waste, including contaminated consumables like gloves and pipette tips, in a clearly labeled, sealed, and appropriate hazardous waste container.[8] The label should include the full chemical name.
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS-approved channels.[8] Never dispose of this chemical down the drain or in regular trash.[3][14]
By adhering to these guidelines, researchers can confidently and safely handle 8-Methoxyquinoline-6-carboxylic acid, fostering a secure and productive research environment.
References
What PPE Should You Wear When Handling Acid? - Uniform Manufacturer. (2025, January 7).
Navigating the Safe Disposal of 6,7-Dimethoxy-4-phenoxy-quinoline: A Procedural Guide - Benchchem. (n.d.).
SAFETY DATA SHEET - 8-Hydroxyquinoline. (2010, September 6).
The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. (2025, October 18).
Personal protective equipment for handling Capraminopropionic acid - Benchchem. (n.d.).
SAFETY DATA SHEET - 8-Methoxyquinoline - Fisher Scientific. (n.d.).
Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Laboratory Professionals - Benchchem. (n.d.).
Quinoline - SAFETY DATA SHEET - PENTA. (2025, May 13).
Application Notes and Protocols for the Skraup Synthesis of Quinolines - Benchchem. (n.d.).
Quinoline Yellow - Santa Cruz Biotechnology. (n.d.).
Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry - Benchchem. (n.d.).
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1 - Cleanchem Laboratories. (n.d.).
Safety equipment, PPE, for handling acids - Quicktest. (2022, August 26).
SAFETY DATA SHEET - Fisher Scientific. (n.d.).
SAFETY DATA SHEET - TCI Chemicals. (n.d.).
6 - SAFETY DATA SHEET. (2010, December 1).
Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity - MDPI. (2022, November 18).
Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. (2025, March 25).
Quinoline derivative preparation method | Semantic Scholar. (2012, August 28).
8-Hydroxyquinoline - SAFETY DATA SHEET. (2025, July 28).
6-Methoxyquinoline - SAFETY DATA SHEET. (2010, December 1).